1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)14(13-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWFSPNDNDOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Elusive Mechanism of Action: A Technical Guide to 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole and the Broader Pyrazole Class
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is not extensively available in the public domain. This guide provides a comprehensive overview of the known biological activities and mechanisms of action for structurally related pyrazole derivatives to inform potential research directions for the specified compound. The information presented herein is based on studies of more complex pyrazole-containing molecules and may not be directly applicable to this compound.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Pyrazole derivatives have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, analgesic, and enzyme inhibitory agents.[1][3] The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.
Potential Biological Activities of Pyrazole Derivatives
While the specific biological targets of this compound are not yet elucidated, the broader class of pyrazole derivatives has been shown to interact with various biological pathways. The following sections summarize the known activities of related compounds, which may provide a starting point for investigating the mechanism of action of this compound.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target/Assay | IC50/Inhibition | Reference |
| 1,3,4,5-tetrasubstituted pyrazole derivatives | In vitro anti-inflammatory effect | 93.80% inhibition at 1 mM | [1] |
| 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates | Anti-inflammatory activity | IC50: 57.24 - 69.15 µg/mL | [1] |
| 3,5-diaryl pyrazole derivatives | IL-6 and TNF-α inhibition | Active inhibition | [3] |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory activity | Comparable to diclofenac and celecoxib | [3] |
Anticancer Activity
The pyrazole scaffold is present in several approved anticancer drugs and numerous investigational compounds. Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][4][5]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | IC50/GI50 | Reference |
| 1-Aryl-1H-pyrazole-fused curcumin analogues | MDA-MB-231 (Breast) | IC50: 2.43–7.84 μM | [5] |
| 1-Aryl-1H-pyrazole-fused curcumin analogues | HepG2 (Liver) | IC50: 4.98–14.65 μM | [5] |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | GI50 = 15.6 µM | [1] |
| 1,3-diphenyl-1H-pyrazole derivatives with benzimidazole skeleton | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | IC50: 0.83-1.81 μM | [2] |
| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | RKO (Colon) | Cytotoxic | [6] |
Enzyme Inhibition
Pyrazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs) and lipoxygenases. This inhibitory activity contributes to their potential therapeutic effects in neurological disorders and inflammatory conditions.
Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives
| Compound/Derivative Class | Enzyme Target | Ki/IC50 | Reference |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase (MAO) | Ki of about 10-8 M | [7] |
| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidases (MAO) and Bovine Serum Amine Oxidase (BSAO) | Good inhibitory activity | [8] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | 15-Lipoxygenase (15-LOX) | Potent inhibitors | [9] |
Hypothetical Signaling Pathway
Based on the known anti-inflammatory and anticancer activities of pyrazole derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram illustrates potential points of intervention in a generic cellular signaling cascade related to inflammation and cell proliferation.
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. Below is a generalized protocol for a common in vitro assay used to assess the anticancer activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The pyrazole scaffold represents a versatile platform for the development of novel therapeutic agents. While the specific mechanism of action for this compound remains to be determined, the extensive research on related pyrazole derivatives suggests several promising avenues for investigation. Future research should focus on a systematic evaluation of this compound's activity in a panel of biological assays, including anti-inflammatory, anticancer, and enzyme inhibition screens. Identification of its primary molecular targets will be crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. Computational modeling and docking studies could also provide valuable insights into its potential binding modes with various biological macromolecules.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted pyrazoles, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. This document details their structural properties, reactivity, synthesis, and characterization, with a focus on applications relevant to drug discovery and development.
Introduction to Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This unique structure imparts a range of interesting physicochemical properties and a versatile reactivity profile, making the pyrazole scaffold a "privileged structure" in medicinal chemistry.[3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[3][4] Since then, the pyrazole nucleus has been incorporated into numerous commercially successful pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the withdrawn anti-obesity agent Rimonabant.[5][6] Their broad spectrum of biological activities includes anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties, among others.[3][7][8][9]
Physical and Physicochemical Characteristics
The physical properties of pyrazoles are significantly influenced by the substitution pattern on the ring.
2.1 Structural and Electronic Properties The parent pyrazole is a colorless solid with a melting point of 70°C.[1] This relatively high melting point is attributed to intermolecular hydrogen bonding.[1] The pyrazole ring is aromatic and planar. It features two distinct nitrogen atoms: one is a pyrrole-like NH group that can act as a hydrogen bond donor, and the other is a pyridine-like nitrogen that serves as a hydrogen bond acceptor.[5][10]
Pyrazoles exhibit annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms. This phenomenon can influence the molecule's reactivity and its interactions with biological targets.[10][11]
2.2 Amphoteric Nature and Acidity/Basicity Due to the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, N-unsubstituted pyrazoles are amphoteric.[11] The parent pyrazole is a weak base, with a pKa of 2.48 for its conjugate acid.[2][4] The nature of substituents on the ring can significantly modulate these acidic and basic properties.[11] Electron-withdrawing groups tend to increase the acidity of the N-H proton.[11]
2.3 Quantitative Physicochemical Data Physicochemical properties such as pKa (acid dissociation constant) and logP (lipophilicity) are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these properties for the parent pyrazole and a representative substituted derivative.
| Compound | Molecular Formula | pKa (Conjugate Acid) | logP | Reference |
| 1H-Pyrazole | C₃H₄N₂ | 2.48 | 0.26 | [2] |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 4.12 | 0.85 |
Note: Data for substituted pyrazoles can vary widely based on the nature and position of the substituents.
Chemical Characteristics and Reactivity
3.1 Aromatic Reactivity As a π-excessive aromatic heterocycle, the pyrazole ring is susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[1][12] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1] The reactivity can be modified by the presence of activating or deactivating groups on the ring. Nucleophilic attack is less common and typically occurs at the C3 and C5 positions.[12]
3.2 Synthesis of Substituted Pyrazoles The construction of the pyrazole ring is a cornerstone of synthetic organic chemistry. Several robust methods exist, with the choice depending on the desired substitution pattern.
-
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This is the most classical and widely used method, often referred to as the Knorr pyrazole synthesis. It involves the reaction of a hydrazine (or a substituted hydrazine) with a β-diketone or a related 1,3-dielectrophile.[12]
-
[3+2] Dipolar Cycloaddition: This method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene.[12][13] This approach offers high regioselectivity for producing specific isomers.
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the pyrazole ring, offering high efficiency and atom economy.[12]
The general workflow for pyrazole synthesis often involves ring formation followed by functionalization.
Caption: General workflow for pyrazole synthesis and functionalization.
Experimental Protocols
4.1 Protocol for Synthesis of 1,3,5-Substituted Pyrazole via Condensation
This protocol is a representative example based on the condensation of a chalcone derivative with a hydrazine, a common method for creating highly substituted pyrazoles.[7]
Objective: To synthesize a 1,3,5-trisubstituted pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydrazine Hydrate or Phenylhydrazine (1.2 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
Methodology:
-
Reaction Setup: Dissolve the substituted chalcone (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Reagent: To the stirring solution, add the hydrazine derivative (e.g., phenylhydrazine, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water or a cold ethanol/water mixture. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline product.
-
(Optional) Oxidation to Pyrazole: The resulting pyrazoline can be oxidized to the aromatic pyrazole using an oxidizing agent like iodine in DMSO or by simply heating in DMSO under an oxygen atmosphere.[13]
4.2 Protocol for Physicochemical and Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized substituted pyrazole.
Methodology:
-
Melting Point: Determine the melting point of the purified product using a melting point apparatus. A sharp melting range indicates high purity.
-
Infrared (IR) Spectroscopy: [14][15]
-
Prepare a KBr pellet of the solid sample or analyze as a thin film.
-
Record the spectrum and identify characteristic peaks. Key vibrations include:
-
~3200-3400 cm⁻¹ (N-H stretch, if N-unsubstituted)
-
~1500-1600 cm⁻¹ (C=N and C=C stretching of the aromatic ring)
-
~2900-3100 cm⁻¹ (Aromatic and aliphatic C-H stretching)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16]
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Record the spectrum to identify the chemical shifts, integration, and coupling patterns of protons. Aromatic protons on the pyrazole ring typically appear between δ 6.0 and 8.5 ppm. The N-H proton, if present, is often a broad singlet at a variable chemical shift.
-
¹³C NMR: Record the spectrum to identify the chemical shifts of the carbon atoms. Pyrazole ring carbons typically resonate between δ 100 and 150 ppm.
-
-
Mass Spectrometry (MS): [16]
-
Analyze the sample using a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Pharmacological Significance and Key Signaling Pathways
Substituted pyrazoles are central to many approved drugs. Their mechanism of action often involves precise interactions with key proteins in signaling pathways.
5.1 Celecoxib (Anti-inflammatory) Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[17][18] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[19][20] It inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[18][20]
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
5.2 Sildenafil (Erectile Dysfunction) Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[21][22] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased cGMP levels.[22] cGMP causes smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, sildenafil enhances the effect of NO by preventing cGMP breakdown.[21][22][23]
Caption: Sildenafil inhibits PDE5, increasing cGMP levels.
5.3 Rimonabant (Withdrawn Anti-Obesity Drug) Rimonabant was designed as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[24][25] The endocannabinoid system is involved in regulating appetite and energy balance.[25] By blocking the CB1 receptor, primarily in the central nervous system and peripheral tissues like adipose cells, Rimonabant was intended to decrease appetite and improve metabolic parameters.[24][25][26] It was withdrawn from the market due to severe psychiatric side effects, including depression and suicidal thoughts.[24]
Caption: Rimonabant blocks the CB1 receptor to reduce appetite.
Conclusion
Substituted pyrazoles represent a fundamentally important class of heterocyclic compounds with a rich history and a vibrant future in scientific research. Their tunable physicochemical properties, versatile synthesis, and diverse biological activities ensure their continued relevance in drug discovery, agrochemicals, and materials science. This guide has provided a foundational understanding of their core characteristics, offering researchers and developers the necessary knowledge to harness the potential of this remarkable scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. jocpr.com [jocpr.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. genericday.com [genericday.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 26. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the burgeoning field of pyrazole chemistry, focusing on the synthesis, biological evaluation, and mechanisms of action of novel derivatives. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features allow for extensive functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3] This document summarizes recent quantitative findings, details key experimental protocols, and visualizes complex biological pathways to facilitate the rational design of next-generation therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Novel pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[1] Researchers have successfully designed and synthesized derivatives that interfere with various oncogenic pathways, including cell cycle regulation, signal transduction, and DNA integrity.[1][4]
Data Presentation: Anticancer Activity of Novel Pyrazole Derivatives
| Compound/Series | Target Cell Line(s) | Key Quantitative Data (IC50/GI50 in µM) | Reference Drug | Citation |
| Pyrazole Benzothiazole Hybrids (Comp. 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | [1] |
| Polysubstituted Pyrazoles (Comp. 59) | HepG2 | 2.0 | Cisplatin (5.5 µM) | [1] |
| Pyrazolo[3,4-b]pyridines (Comp. 57 & 58) | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin (4.30 - 5.17 µM) | [1] |
| Indole-Pyrazole Hybrids (Comp. 33 & 34) | HCT116, MCF7, HepG2, A549 | < 23.7 (Cell lines); 0.074 & 0.095 (CDK2) | Doxorubicin (24.7 - 64.8 µM) | [1] |
| Benzofuropyrazole Derivative (Comp. 4a) | K562, A549 | 0.26, 0.19 | ABT-751 | [5] |
| Pyrazole Derivative (Comp. 5b) | K562, A549 | 0.021, 0.69 | ABT-751 | [5] |
| Pyrazole-Indole Hybrids (Comp. 7a & 7b) | HepG2 | 6.1, 7.9 | Doxorubicin (24.7 µM) | [6] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
A prominent mechanism of action for many anticancer pyrazoles is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1][6] Inhibition of CDK2 disrupts the cell cycle, typically causing an arrest at the G2/M phase, which prevents cell proliferation and can ultimately trigger apoptosis (programmed cell death).[7]
Caption: Pyrazole derivative inhibiting CDK2 to induce cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole derivatives, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only. The plates are incubated for a standard period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[5][8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established role as anti-inflammatory agents.[9] Novel derivatives continue to be developed, targeting key enzymes in the inflammatory pathway.[2][10]
Data Presentation: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound/Series | Target/Assay | Key Quantitative Data | Reference Drug | Citation |
| 1,3,4,5-Tetrasubstituted Pyrazoles (Comp. 117a) | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac (90.21%) | [10] |
| Pyrazole Derivatives (Comp. 144-146) | COX-2 Inhibition | IC50: 0.034 - 0.052 µM | Celecoxib | [10] |
| Pyrazole-Pyrazoline Hybrids (Comp. 4a) | Xylene-induced ear edema | 48.71% inhibition | Dexamethasone (47.18%) | [11] |
| Pyrazole Hydrazinecarboxamide (Comp. 4) | Carrageenan-induced paw edema | High activity | Diclofenac Sodium | [9][12] |
| 4-Pyrazolyl Benzenesulfonamides (Comp. 6b, 7b) | COX-2 Inhibition / Rat Paw Edema | Good selective COX-2 inhibition and edema reduction | Indomethacin, Celecoxib | [13] |
Mechanism of Action: COX Enzyme Inhibition
The primary anti-inflammatory mechanism for many pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce gastrointestinal side effects.[14]
Caption: Pyrazole derivatives inhibit COX enzymes to block prostaglandin synthesis.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animal Grouping: Wistar or Sprague-Dawley rats are divided into groups: a control group, a reference group (e.g., receiving Indomethacin), and test groups for different doses of the pyrazole derivative.
-
Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage of edema inhibition by the test compound is determined by comparing the increase in paw volume in the test groups to that of the control group.[10][14]
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of Gram-positive and Gram-negative bacteria as well as fungal strains.[9][12]
Data Presentation: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound/Series | Target Organism(s) | Key Quantitative Data (MIC in µg/mL) | Reference Drug | Citation |
| Pyrazole-Pyrazoline Hybrids (4a, 5a, 5b, 9b) | Various Gram-positive and Gram-negative bacteria | Broad-spectrum activity (specific MICs vary) | Penicillin, Norfloxacin | [11] |
| Pyrazole Derivative (Comp. 3) | Escherichia coli | 0.25 | Ciprofloxacin | [9][12] |
| Pyrazole Derivative (Comp. 4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | [9][12] |
| Pyrazole Derivative (Comp. 2) | Aspergillus niger | 1.0 | Clotrimazole | [9][12] |
| 4-Pyrazolyl Benzenesulfonamides (Comp. 5a-c, 7a) | Escherichia coli | Similar to Ampicillin | Ampicillin | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution: The pyrazole derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) control wells are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]
Enzyme Inhibition
Beyond their roles in cancer and inflammation, pyrazole derivatives have been identified as potent inhibitors of various other enzymes implicated in disease, including those related to metabolic disorders and neurodegenerative conditions.[10][15]
Data Presentation: Enzyme Inhibitory Activity of Novel Pyrazole Derivatives
| Compound/Series | Target Enzyme | Key Quantitative Data (IC50) | Reference Drug | Citation |
| Pyrazole Derivative (Comp. 231) | α-amylase | 4.08 µg/mL | Acarbose (8.0 µg/mL) | [10] |
| Pyrazole-Triazolopyrimidine Hybrids (Comp. 234) | α-glucosidase | 79.83% inhibition at 0.08 mM | Acarbose (29%) | [10] |
| Pyrazole-Carbothioamides (Comp. 6 & 10) | Carbonic Anhydrase I (hCA I) | 23.87 - 24.37 nM | Acetazolamide | [16] |
| N-2-pyridyl Pyrazole (Racemic Comp. 7p) | DapE (Bacterial Enzyme) | 35.6 µM | - | [17] |
| (R)-pyrazole (Comp. 7q) | DapE (Bacterial Enzyme) | 99% inhibition at 100 µM | - | [17] |
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel pyrazole derivatives follows a structured workflow, from initial chemical synthesis to comprehensive biological screening to identify lead compounds.
Caption: General workflow for the development of bioactive pyrazole derivatives.
Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone of medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The data clearly indicate that strategic substitutions on the pyrazole ring can significantly enhance efficacy and selectivity against various biological targets.[1][18] Future research will likely focus on multi-target pyrazole derivatives, designing single molecules capable of modulating multiple pathways in complex diseases like cancer and Alzheimer's.[4][15] The continued integration of computational docking studies, structure-activity relationship (SAR) analysis, and robust biological screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents | Bentham Science [benthamscience.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benthamscience.com [benthamscience.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, synthesis, and analytical data, presented in a format tailored for researchers and professionals in the field.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 300543-31-1[1]
-
Molecular Formula: C₁₂H₁₄N₂O
-
Synonyms: 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[2]
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for its identification and characterization.[2]
| Data Type | Parameter | Value |
| ¹H NMR | Chemical Shift (δ) | 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz) |
| ¹³C NMR | Chemical Shift (δ) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |
| Mass Spec. | m/z | 203 [M+H]⁺ |
Synthesis of this compound
The synthesis of pyrazole derivatives, including this compound, can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] A general and efficient protocol is outlined below.
Experimental Protocol:
A general procedure for the synthesis of pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound (1.0 mmol) with phenylhydrazine (1.0 mmol) in ethanol (10 mL) in the presence of a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).[2] The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography over silica gel to yield the desired pyrazole derivative.[2]
For the specific synthesis of this compound, an appropriate β-keto ether would be used as the 1,3-dicarbonyl starting material.
Below is a conceptual workflow for the synthesis of pyrazole derivatives.
Caption: General Synthesis Workflow for Pyrazole Derivatives.
Applications in Drug Discovery and Development
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs with a wide range of biological activities.[3][4] Pyrazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among others.[5][6]
The structural features of this compound, including the substituted phenyl ring and the ethoxy group, provide opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. Researchers in drug development may consider this scaffold for the design of novel therapeutic agents targeting various disease pathways. For instance, the core pyrazole structure is found in top-selling drugs used to treat different types of cancers and HIV.[3][4]
The synthesis of various substituted pyrazoles allows for the creation of compound libraries for high-throughput screening to identify new lead compounds. The general synthetic route described can be adapted to produce a variety of analogs of this compound for structure-activity relationship (SAR) studies.
The conceptual relationship for the application of this pyrazole in drug discovery is outlined below.
Caption: Role of Pyrazole Scaffolds in Drug Discovery.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the well-established Knorr cyclization to form the pyrazolone intermediate, followed by a regioselective O-alkylation to yield the target molecule. This document details the necessary starting materials, experimental protocols, and quantitative data, supplemented by diagrams to elucidate the reaction workflow.
Core Starting Materials
The primary starting materials for the synthesis of this compound are readily available commercial reagents. The synthesis begins with the formation of a pyrazolone intermediate, which is subsequently etherified.
Table 1: Key Starting Materials and Intermediates
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
| Phenylhydrazine | Starting Material | C₆H₈N₂ | 108.14 |
| Ethyl acetoacetate | Starting Material | C₆H₁₀O₃ | 130.14 |
| 1-Phenyl-3-methyl-5-pyrazolone | Intermediate | C₁₀H₁₀N₂O | 174.19 |
| Ethyl iodide (or other ethylating agent) | Reagent | C₂H₅I | 155.97 |
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the cyclization of phenylhydrazine and ethyl acetoacetate to form the key intermediate, 1-phenyl-3-methyl-5-pyrazolone. The second step is the O-ethylation of this intermediate to introduce the ethoxy group at the C3 position of the pyrazole ring.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Intermediate)
The synthesis of the pyrazolone intermediate is a classic Knorr pyrazole synthesis, which involves the condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine).[1][2]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of phenylhydrazine and ethyl acetoacetate is prepared. The reaction can be carried out neat or in a solvent such as ethanol or acetic acid.[1]
-
The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the crystallization of the product.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a purified product.
Quantitative Data:
The Knorr cyclization for the synthesis of 1-phenyl-3-methyl-5-pyrazolone is known to be a high-yielding reaction.
Table 2: Reaction Parameters for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
| Parameter | Value | Reference |
| Reactant Ratio (Phenylhydrazine:Ethyl Acetoacetate) | 1:1 to 1:1.1 molar ratio | [1] |
| Solvent | Ethanol, Acetic Acid, or Solvent-free | [1][2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 1 - 4 hours | [1] |
| Yield | 93 - 100% | [1] |
Step 2: Synthesis of this compound
The second step involves the O-ethylation of the 1-phenyl-3-methyl-5-pyrazolone intermediate. This step is crucial for introducing the desired ethoxy group. The regioselectivity of the alkylation (O- vs. N-alkylation) is a critical aspect of this step, and conditions should be chosen to favor O-alkylation. The use of a strong base and an appropriate ethylating agent is typical for this transformation.
Methodology:
-
The 1-phenyl-3-methyl-5-pyrazolone intermediate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the pyrazolone, forming the corresponding pyrazolate anion.
-
An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated to facilitate the alkylation. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired this compound. It is important to note that the reaction may yield a mixture of O- and N-alkylated products, as well as the isomeric 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole. Careful purification is necessary to isolate the target compound.
Table 3: Representative Reaction Parameters for O-Alkylation of Pyrazolones
| Parameter | Condition |
| Substrate | 1-Phenyl-3-methyl-5-pyrazolone |
| Ethylating Agent | Ethyl iodide, Diethyl sulfate |
| Base | Potassium carbonate, Sodium hydride |
| Solvent | DMF, Acetone |
| Reaction Temperature | Room temperature to 60 °C |
| Reaction Time | 2 - 12 hours |
Note: The yields for the O-ethylation step can vary depending on the specific reaction conditions and the regioselectivity of the alkylation. Optimization of the base, solvent, and temperature may be required to maximize the yield of the desired 3-ethoxy isomer.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a sequence of transformations, starting from the basic building blocks and proceeding through the key pyrazolone intermediate to the final product.
Figure 2: Logical flow of the two-step synthesis.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and professionals in the field of drug development can utilize this information as a starting point for the laboratory-scale synthesis and further investigation of this class of compounds. The provided protocols are based on established chemical principles and can be adapted and optimized for specific experimental setups.
References
The Dawn of a New Insecticidal Era: A Technical History of Phenylpyrazole Compounds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Core Science of Phenylpyrazole Insecticides.
Abstract
The phenylpyrazole class of insecticides represents a significant milestone in the ongoing effort to develop effective and selective agents for pest control. This technical guide delves into the discovery and history of these compounds, with a primary focus on the flagship molecule, fipronil. It provides a comprehensive overview of their synthesis, mechanism of action, and the key scientific developments that propelled them to the forefront of the agrochemical and veterinary markets. This document is intended to serve as a detailed resource, offering insights into the experimental foundations and logical frameworks that underpinned the emergence of this critical class of insecticides.
Introduction: A Response to a Growing Need
The mid-to-late 20th century was marked by an escalating challenge in agricultural pest management: the widespread development of insect resistance to existing insecticide classes such as organochlorines, organophosphates, carbamates, and pyrethroids.[1] This pressing need for novel modes of action spurred a global search for new chemical entities with the potential for high efficacy and improved safety profiles. It was within this context that the phenylpyrazole class of insecticides emerged.
Characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms, these compounds offered a new weapon in the fight against a broad spectrum of agricultural and public health pests.[1] Their development was a testament to the power of rational drug design and large-scale screening efforts prevalent in the agrochemical industry.
The Discovery of Fipronil: A Breakthrough at Rhône-Poulenc
The pioneering work in the field of phenylpyrazole insecticides was conducted by the French chemical and pharmaceutical company, Rhône-Poulenc.[2] Between 1985 and 1987, a team of their scientists in the United Kingdom embarked on a research program that would ultimately lead to the discovery of fipronil.[2]
Key Milestones in the Discovery and Launch of Fipronil:
| Year(s) | Milestone | Reference(s) |
| 1985-1987 | Discovery of fipronil by Rhône-Poulenc scientists. | [2] |
| 1987 | Fipronil is officially credited as being discovered. | [3] |
| 1993 | Fipronil is first placed on the market. | [2] |
| August 3, 1993 | U.S. Patent 5,232,940 for "Derivatives of N-phenylpyrazoles" is granted. | [4] |
The culmination of this intensive research effort was the invention of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile, a compound that would come to be known as fipronil. The key inventors credited on the foundational U.S. Patent 5,232,940 are George E. J. Van Maanen and his colleagues at Rhône-Poulenc .
Between 1987 and 1996, fipronil underwent extensive evaluation against more than 250 insect pests on 60 different crops worldwide, demonstrating its broad-spectrum efficacy.[2]
The First Synthesis: A Glimpse into the Original Experimental Protocol
While modern synthesis routes for fipronil are well-documented in numerous patents, understanding the original synthetic methodology provides valuable historical context. The foundational patents describe the general synthetic schemes. The core of the synthesis involves the construction of the substituted phenylpyrazole ring system followed by the introduction of the characteristic trifluoromethylsulfinyl group.
General Steps in the Early Synthesis of Fipronil (as inferred from patent literature):
Illustrative Laboratory-Scale Synthesis of Fipronil:
-
Step 1: Preparation of the Thioether Precursor: The synthesis would begin with the appropriate starting materials to construct the core phenylpyrazole structure. This would likely involve the reaction of a substituted phenylhydrazine with a suitable pyrazole precursor.
-
Step 2: Oxidation to the Sulfoxide: The key final step is the controlled oxidation of the sulfur atom in the thioether precursor to form the sulfoxide (sulfinyl) group of fipronil. A mixture of an oxidizing agent, such as hydrogen peroxide, in the presence of an acid, like trichloroacetic acid, is used. The reaction is typically carried out in a suitable solvent, such as chlorobenzene, at a controlled temperature (e.g., 15-20°C). The reaction mixture is stirred for an extended period (e.g., 20-23 hours) to ensure complete conversion.
-
Step 3: Isolation and Purification: Following the reaction, the crude fipronil is isolated. This often involves quenching the reaction, followed by filtration. The isolated solid is then purified, for example, by recrystallization from a solvent like chlorobenzene, to yield the final product with high purity.[5]
Unveiling the Mode of Action: A Targeted Disruption of the Insect Nervous System
A critical factor in the success of phenylpyrazoles is their novel mode of action, which provided efficacy against insects resistant to other insecticides. Early research by Rhône-Poulenc biochemists and independent researchers quickly identified the target site.[6]
Phenylpyrazole insecticides are potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.
Fipronil and other phenylpyrazoles act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel, distinct from the GABA binding site, and block the channel. This prevents the influx of chloride ions, even when GABA is bound to the receptor. The result is a disruption of the inhibitory signaling in the insect's central nervous system, leading to hyperexcitation, convulsions, and ultimately, death.[7]
This mechanism of action provides a favorable selective toxicity profile. While mammals also have GABA receptors, fipronil binds with a much higher affinity to insect GABA receptors than to their mammalian counterparts.[7] This difference in binding affinity is a key reason for the relatively low toxicity of fipronil to mammals.
Caption: Signaling pathway of GABAergic inhibition and its disruption by fipronil.
Early Efficacy: Quantitative Data from Foundational Studies
The initial development of fipronil was supported by extensive efficacy testing against a wide array of economically important pests. While specific internal reports from Rhône-Poulenc in the late 1980s are not publicly available, early publications and conference proceedings provide a window into the potent insecticidal activity of this new compound.
Table 1: Early Efficacy Data for Fipronil Against Key Agricultural Pests
| Pest Species | Common Name | Application Method | Efficacy Metric | Value | Reference(s) |
| Anthonomus grandis | Boll weevil | Foliar spray | % Square Damage Reduction (vs. Endosulfan) | 4.46x less damage | [3] |
| Heliothis virescens | Tobacco budworm | Diet bioassay | 96h Activity | Good activity | [2] |
| Thrips spp. | Thrips | In-furrow | Reduction in numbers | Comparable to standard | [8] |
| Plant bugs (Lygus spp.) | Plant bugs | Foliar spray | Control | Equal to or superior to standard | [8] |
Table 2: Early Toxicological Data for Fipronil
| Organism | Test Type | Metric | Value | Reference(s) |
| Musca domestica (dieldrin-susceptible) | Topical application | LC50 | 0.4 mg/L | [2] |
| Musca domestica (dieldrin-resistant) | Topical application | LC50 | 36 mg/L | [2] |
| Musca domestica | Feeding bioassay | LC50 | 0.000119% | [9] |
| Rat | Oral | LD50 | 97 mg/kg | [10] |
| Mouse | Oral | LD50 | 95 mg/kg | [10] |
Experimental Protocols: The Foundation of Discovery
The discovery and characterization of phenylpyrazole insecticides relied on a suite of established and evolving experimental protocols.
Insecticidal Screening
During the 1980s, agrochemical companies like Rhône-Poulenc employed a tiered screening process to identify novel insecticidal compounds.
Typical Insecticidal Screening Workflow (1980s):
-
Primary Screen: A large number of newly synthesized compounds were subjected to a primary screen against a limited number of representative insect species. This was often a high-throughput process.
-
Method: A common method was the leaf-dip bioassay . Leaf discs of a suitable host plant were dipped in solutions of the test compounds at a single, relatively high concentration. After drying, the treated leaves were placed in petri dishes with a set number of insects. Mortality was assessed after a defined period (e.g., 24-72 hours).
-
-
Secondary Screen: Compounds showing significant activity in the primary screen were advanced to a secondary screen.
-
Method: This involved testing the compounds against a broader range of insect species and at multiple concentrations to determine a dose-response relationship and calculate metrics like the LC50 (lethal concentration for 50% of the population) . Various application methods would be employed, including topical application, feeding assays, and soil incorporation, to assess contact and stomach poison activity.
-
-
Tertiary Screen and Field Trials: The most promising compounds from the secondary screen were then subjected to more extensive testing, including evaluation of their efficacy under greenhouse and, eventually, field conditions.
Caption: A typical workflow for insecticidal screening in the 1980s.
Elucidation of the Mechanism of Action
Determining the mode of action of a novel insecticide is a critical step in its development. For phenylpyrazoles, a combination of electrophysiological and biochemical assays was employed.
Experimental Workflow for Mode of Action Studies:
-
Symptomology: The initial step was the careful observation of the poisoning symptoms in insects. The hyperexcitability and convulsions caused by fipronil were indicative of a neurotoxicant.
-
Electrophysiology:
-
Method: Techniques such as the two-electrode voltage clamp were used on isolated neurons or oocytes expressing insect GABA receptors. This allowed researchers to measure the ion flow through the GABA receptor channel in the presence and absence of the test compound. These experiments demonstrated that fipronil blocked the chloride current induced by GABA.
-
-
Radioligand Binding Assays:
-
Method: These assays were used to determine if fipronil directly interacts with the GABA receptor. A radiolabeled ligand known to bind to the GABA receptor's chloride channel (e.g., [3H]EBOB) was used. The ability of fipronil to displace the radioligand from its binding site on insect nerve membrane preparations was measured. This confirmed that fipronil binds to the GABA receptor complex.
-
-
Comparative Toxicology: The toxicity of fipronil was compared between insect species that were susceptible and resistant to other insecticides with known modes of action (e.g., dieldrin, a cyclodiene insecticide that also acts on the GABA receptor). Cross-resistance between dieldrin and fipronil was observed, further supporting the GABA receptor as the target.[2]
Caption: Experimental workflow for elucidating the mechanism of action of fipronil.
The Phenylpyrazole Family Expands: Ethiprole and Acetoprole
The success of fipronil spurred further research into the phenylpyrazole chemical class, leading to the development of other commercially important insecticides.
-
Ethiprole: Discovered by Rhône-Poulenc (later Bayer CropScience Japan) in 1994, ethiprole is another significant phenylpyrazole insecticide.[1] It shares the same mode of action as fipronil, acting as a GABA-gated chloride channel blocker. Ethiprole is particularly effective against a range of chewing and sucking insects in crops such as rice.
-
Acetoprole: Acetoprole is another member of the phenylpyrazole family developed to combat pest resistance.[11] It is a broad-spectrum insecticide used in agriculture to control a variety of sucking insects like whiteflies and aphids.[11] Like its predecessors, it targets the insect's nervous system.[11]
Conclusion
The discovery and development of phenylpyrazole compounds, spearheaded by the introduction of fipronil, marked a pivotal moment in the history of insecticide science. Born out of a need to overcome growing pest resistance, these compounds provided a novel mode of action with a favorable selectivity profile. The systematic approach of synthesis, screening, and mechanistic studies employed by Rhône-Poulenc and other researchers laid the groundwork for a new generation of insecticides. This technical guide has provided a comprehensive overview of this journey, from the initial discovery to the elucidation of the core scientific principles that govern the efficacy of this important class of crop and animal health protection agents. The legacy of the phenylpyrazoles continues to influence the design and development of new insect control technologies.
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. piat.org.nz [piat.org.nz]
- 3. cotton.org [cotton.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Investigation of the Lethal Impact of Some Novel Pesticides on House Fly, Musca domestica L. [eajbsf.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. phytojournal.com [phytojournal.com]
- 8. cotton.org [cotton.org]
- 9. Efficacy of acetamiprid and fipronil fly baits against the housefly (Musca domestica L.) under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hazardous fipronil insecticide effects on aquatic animals' health: Historical review and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Acetoprole | 209861-58-5 [smolecule.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the high-throughput screening (HTS) of the novel compound 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole against a putative protein kinase target, Cyclin-Dependent Kinase 2 (CDK2). Pyrazole derivatives have garnered significant interest as scaffolds for kinase inhibitors, and this protocol outlines a robust fluorescence-based assay for identifying and characterizing the inhibitory potential of this specific compound.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases are a major target for drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form key interactions within the ATP-binding pocket of many kinases. This compound is a synthetic pyrazole derivative with potential as a kinase inhibitor. High-throughput screening provides an efficient means to evaluate the compound's activity against a panel of kinases. This application note details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method in HTS for its sensitivity and low background interference.[1][2]
Hypothetical Signaling Pathway
The following diagram illustrates the role of CDK2 in cell cycle progression, a pathway of significant interest in oncology. Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy being explored for various cancers.
Hypothetical CDK2 signaling pathway for cell cycle progression.
High-Throughput Screening Workflow
The workflow for the primary screen and subsequent hit confirmation is depicted below. This process is designed to efficiently identify and validate potential inhibitors from a large compound library.
High-throughput screening workflow for inhibitor identification.
Experimental Protocols
This assay measures the phosphorylation of a biotinylated peptide substrate by CDK2. A Europium (Eu)-labeled anti-phosphopeptide antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC in close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a FRET signal.[3] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
Compound: this compound
-
Enzyme: Recombinant Human CDK2/Cyclin E
-
Substrate: Biotinylated peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
Antibody: Eu-labeled anti-phospho-substrate antibody
-
Acceptor: Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer: Assay buffer containing EDTA
-
Plates: 384-well low-volume black assay plates
-
Control Inhibitor: Staurosporine (or other known CDK2 inhibitor)
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working stock for screening (e.g., 100 µM in assay buffer with 1% DMSO).
-
Dispense 50 nL of the compound stock, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer containing CDK2/Cyclin E and the biotinylated peptide substrate.
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. The final volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a stop/detection solution containing the Eu-labeled antibody and SA-APC in the stop/detection buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (APC).
-
-
Compound Dilution:
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Transfer the diluted compounds to a 384-well plate.
-
-
Assay Procedure:
-
Follow the primary screening protocol (steps 2-5) using the serially diluted compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Data Presentation
| Property | Value |
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| logP (predicted) | 2.5 |
| Solubility in DMSO | >10 mM |
| Solubility in Aqueous Buffer | To be determined |
| Compound ID | Concentration (µM) | % Inhibition | Hit (Threshold >50%) |
| This compound | 10 | 78.5 | Yes |
| Staurosporine (Positive Control) | 1 | 98.2 | Yes |
| DMSO (Negative Control) | N/A | 0.8 | No |
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 91.8 |
| 10 | 78.1 |
| 3 | 55.4 |
| 1 | 30.2 |
| 0.3 | 12.5 |
| 0.1 | 4.3 |
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 2.8 | 1.1 | 0.99 |
| Staurosporine | 0.05 | 1.0 | 0.99 |
Conclusion
The protocols described provide a comprehensive framework for the high-throughput screening of this compound as a potential kinase inhibitor. The TR-FRET assay is a robust and sensitive method suitable for primary screening and subsequent IC50 determination. The hypothetical data presented suggest that this compound exhibits inhibitory activity against CDK2, warranting further investigation into its mechanism of action and selectivity profile. These application notes serve as a valuable resource for researchers in the field of drug discovery and development.
References
Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3][4] Pyrazole derivatives have demonstrated remarkable efficacy as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating agents.[2][3][5][6] This document provides detailed application notes on these therapeutic areas, summarizes key quantitative data, and offers generalized experimental protocols for the evaluation of pyrazole-based compounds.
Anticancer Applications
Pyrazole derivatives have emerged as a significant class of anticancer agents by targeting various key players in cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other signaling proteins.[1][3][7][8]
Cyclin-Dependent Kinase (CDK) Inhibition
Dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][9]
Featured Derivatives & Efficacy:
A number of pyrazole derivatives have shown potent inhibitory activity against various CDK isoforms. For instance, some diphenyl-1H-pyrazoles have exhibited promising CDK2 inhibition with IC50 values in the nanomolar range.[1] Additionally, certain indole derivatives linked to a pyrazole moiety have demonstrated significant inhibitory activity toward CDK2.[3]
| Compound Class | Target | IC50/Ki Value | Cancer Cell Line | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | Ovarian (A2780) | Not explicitly cited |
| Diphenyl-1H-pyrazoles | CDK2 | IC50 = 29.31 - 51.21 nM | - | [1] |
| Indole-pyrazole hybrids | CDK2 | IC50 = 0.074 - 0.095 µM | HCT116, MCF7, HepG2, A549 | [3] |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | IC50 = 0.25 µM | Breast (MCF7) | [3] |
Signaling Pathway: CDK2 in Cell Cycle Regulation
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and its inhibition by pyrazole derivatives.
Caption: CDK2/Cyclin E pathway and its inhibition.
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is crucial for cell growth and immunity, and its abnormal activation is linked to various cancers.[3] Pyrazole derivatives have been designed as potent JAK inhibitors.[3]
Featured Derivatives & Efficacy:
4-amino-(1H)-pyrazole derivatives have shown potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range.[3]
| Compound Class | Target | IC50 Value | Cancer Cell Line | Reference |
| 4-amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 nM | PC-3, HEL, K562, MCF-7, MOLT4 | [3] |
Signaling Pathway: JAK/STAT Pathway
The diagram below shows the canonical JAK/STAT signaling pathway and its disruption by pyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway and its inhibition.
Anti-inflammatory Applications
Pyrazole derivatives are well-established as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][10][11]
Selective COX-2 Inhibition
Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor that effectively reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The anti-inflammatory mechanism involves blocking the conversion of arachidonic acid to prostaglandins.[2]
Featured Derivatives & Efficacy:
Numerous pyrazole analogues have been synthesized and evaluated for their COX-2 inhibitory activity, with many showing high selectivity over COX-1.[2][10]
| Compound Class | Target | IC50 Value (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazoles | COX-2 | 0.02 µM | >225 | [2] |
| Celecoxib | COX-2 | 0.04 µM | ~375 | [2] |
| Pyrazole-thiazole hybrids | COX-2 / 5-LOX | 0.03 µM (COX-2) | - | [2] |
Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives like Celecoxib.
Caption: COX-2 pathway in inflammation and its inhibition.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens has necessitated the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][12][13]
Featured Derivatives & Efficacy:
Various pyrazole hybrids, including those combined with thiazole and other heterocyclic rings, have shown promising antimicrobial activity.[12][13][14]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [5] |
| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [5] |
| Pyrazole Mannich bases | Aspergillus niger | 1 | [12] |
| Nitro pyrazole based thiazoles | Penicillium chrysogenum | - | [13] |
Central Nervous System (CNS) Applications
Pyrazole and pyrazoline derivatives have shown potential in the treatment of neurodegenerative and psychiatric disorders by targeting enzymes such as monoamine oxidase (MAO).[6][15][16]
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Their inhibition can alleviate symptoms of depression and neurodegenerative diseases like Parkinson's.[6][15] Pyrazoline derivatives have been identified as potent and selective MAO inhibitors.[6][15]
Featured Derivatives & Efficacy:
| Compound Class | Target | IC50 Value | Disease Model | Reference |
| Pyrazoline derivatives | MAO-A | - | Depression | [6][15] |
| Pyrazoline derivatives | MAO-B | - | Parkinson's Disease | [6][15] |
| 3,5-diarylpyrazoles | Acetylcholinesterase | - | Alzheimer's Disease | [17] |
| Pyrazoline derivatives | COMT | 0.048 µM | - | [16] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of pyrazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., CDK2, JAK)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the pyrazole test compound at various concentrations in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the signal. The method of detection will depend on the assay format (e.g., ADP-Glo™ for luminescence, LanthaScreen™ for FRET).[18][19]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity and selectivity of pyrazole derivatives against COX isoforms.
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, a colorimetric or fluorometric probe, and the pyrazole test compounds.[20][21]
-
Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme with the test compound or a known inhibitor (e.g., Celecoxib) for a short period (e.g., 10 minutes) at 37°C.[20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Signal Detection: Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of pyrazole derivatives on cancer cell lines.[22][23]
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[24]
-
Washing: Wash the plates several times with water to remove TCA and air dry.[24]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[24]
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB and air dry.[24]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[22]
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative against a specific microorganism.[25][26][27]
Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[26]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]
Protocol 5: Synthesis of Pyrazole Derivatives from Chalcones
A common method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.[28][29][30]
Caption: General workflow for pyrazole synthesis from chalcones.
Methodology:
-
Reaction Setup: Dissolve the chalcone derivative and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[29][31]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[30]
-
Product Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the pyrazole product.[28]
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[28]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meddocsonline.org [meddocsonline.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
- 22. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. SRB assay for measuring target cell killing [protocols.io]
- 25. apec.org [apec.org]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 30. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 31. scispace.com [scispace.com]
Application Note & Protocol: Quantitative Analysis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole nucleus is a key feature in many compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Accurate and precise quantification of such compounds is crucial during drug discovery, development, and quality control processes. This document provides a detailed application note and protocol for the quantitative determination of this compound in a sample matrix, such as a pharmaceutical formulation.
Due to the limited availability of specific analytical methods for this compound in published literature, this application note proposes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is based on established analytical techniques for structurally similar pyrazole derivatives.[4][5][6] For higher sensitivity and selectivity, especially in complex biological matrices, the described HPLC method can be adapted to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to provide a reliable and reproducible approach for the quantification of this compound. A reversed-phase HPLC method is proposed, which is a common and effective technique for the separation of moderately polar compounds like pyrazole derivatives.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade, optional for method development and MS compatibility)
-
Phosphoric acid (optional, for pH adjustment of the mobile phase)[4][5]
-
Sample matrix (e.g., placebo formulation, plasma)
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v). The ratio can be optimized based on initial chromatographic runs. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm (based on the UV absorbance of similar pyrazole compounds)[7] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
5. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the active ingredient. Use sonication to ensure complete dissolution.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
For Biological Matrices (e.g., Plasma):
-
A protein precipitation extraction is recommended.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase before injection.
-
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantify the amount of this compound in the sample preparations by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Illustrative Data)
The following tables summarize the expected performance characteristics of this analytical method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| RSD of Peak Area (%) | ≤ 2.0% (for n=6) | 0.8% |
Table 2: Method Validation Data
| Parameter | Illustrative Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intraday | < 1.5% |
| - Interday | < 2.0% |
| Robustness | Unaffected by minor changes in method parameters. |
Advanced Technique: LC-MS/MS
For bioanalytical applications or trace-level quantification, an LC-MS/MS method is recommended. The separation can be performed using similar chromatographic conditions as described above, with the mobile phase being compatible with mass spectrometry (e.g., using formic acid instead of non-volatile acids).
Illustrative MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 217.13 (Calculated for [M+H]⁺ of C₁₂H₁₄N₂O) |
| Product Ions (m/z) | To be determined by infusion of a standard solution. |
| Collision Energy | To be optimized for characteristic fragment ions. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship for Method Development
Caption: Key considerations for HPLC method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1-Phenyl-3-methyl-5-pyrazolone | SIELC Technologies [sielc.com]
- 6. 1H-Pyrazole,3-methyl-5-phenyl- | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole derivatization for HPLC analysis
An Application Note and Protocol for the HPLC Analysis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, with a Perspective on Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] Accurate and robust analytical methods are essential for the quantification of this compound in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the analysis of aromatic compounds like substituted pyrazoles.
This document provides a detailed protocol for the direct quantitative analysis of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection. Additionally, it explores a conceptual framework for derivatization, a strategy that could be employed to enhance detection sensitivity for trace-level analysis, should the need arise.
Part 1: Direct Analysis of this compound by RP-HPLC-UV
Principle
The direct analysis method is based on reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a mixture of acetonitrile and water. Quantification is achieved by measuring the absorbance of the analyte's phenyl-pyrazole chromophore using a UV-Vis detector, typically at a wavelength where the analyte exhibits maximum absorbance.[3] A simple isocratic elution is often sufficient for the separation of pyrazole derivatives from non-complex matrices.[4][5]
Experimental Protocol: Direct HPLC-UV Analysis
1. Apparatus and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm) for sample clarification.
2. Reagents and Solvents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or phosphoric acid (optional, for mobile phase modification).[4]
-
Sample dissolution solvent: Typically, the mobile phase or a solvent in which the analyte is freely soluble, like methanol or acetonitrile.[1]
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Note: The ratio may need optimization based on the specific column and system. For improved peak shape, 0.1% formic acid can be added to both phases.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan). Fipronil, a phenylpyrazole, shows strong absorbance around 280 nm, which could also be a suitable wavelength.[2]
-
Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any impurities).
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulate matter.[6][7]
Workflow for Direct HPLC-UV Analysis
Caption: Workflow for the direct HPLC-UV analysis of this compound.
Data and Performance Characteristics
The following tables summarize the expected quantitative data from a validated HPLC method.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Retention Time (min) | RSD ≤ 2% | 5.6 |
| Peak Area | RSD ≤ 2% | 1.5% |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
Table 2: Method Validation Summary
| Parameter | Typical Result |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Part 2: A Perspective on Derivatization for Enhanced HPLC Analysis
Rationale for Derivatization
While direct UV detection is suitable for most applications, derivatization may be necessary under certain circumstances:
-
Trace Analysis: To quantify the analyte at very low concentrations (e.g., in biological matrices like plasma or urine), a more sensitive detection method like fluorescence is often required.
-
Improved Selectivity: Derivatization can introduce a unique tag to the molecule, allowing it to be distinguished from co-eluting matrix components.
-
Poor Chromophoric Properties: If a molecule lacks a strong UV-absorbing chromophore, derivatization is essential for UV or fluorescence detection. (Note: This is not the case for the target analyte but is a general principle).
Hypothetical Derivatization Strategy
This compound itself lacks a common functional group (like -OH, -NH2, -COOH) amenable to simple derivatization. However, a common metabolic pathway for phenyl rings is hydroxylation. Let us hypothesize that we need to analyze a hydroxylated metabolite, for instance, 1-(4-hydroxyphenyl)-3-ethoxy-5-methyl-1H-pyrazole . This metabolite could be derivatized with a fluorescent tag for ultra-sensitive quantification.
Proposed Reaction: Dansylation of the Hydroxylated Metabolite The phenolic hydroxyl group can be reacted with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) under basic conditions to yield a highly fluorescent derivative.
Conceptual Protocol: Pre-Column Fluorescent Derivatization
1. Reagents
-
Sample extract containing the hydroxylated metabolite.
-
Dansyl Chloride solution (1 mg/mL in acetone).
-
Sodium bicarbonate buffer (0.1 M, pH 10).
-
Acetone.
2. Derivatization Procedure
-
Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of sodium bicarbonate buffer to reconstitute the residue.
-
Add 50 µL of Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess reagent by adding a small amount of a suitable quenching agent if necessary.
-
Dilute the mixture with the mobile phase and inject it into the HPLC system equipped with a fluorescence detector.
3. HPLC Conditions for the Derivative
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with Acetonitrile and Water may be required to separate the derivative from reagent peaks.
-
Fluorescence Detector: Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~525 nm.
Workflow for Hypothetical Derivatization and Analysis
Caption: A conceptual workflow for the fluorescent derivatization of a hypothetical metabolite.
Conclusion
The quantification of this compound can be reliably achieved through a straightforward and robust reverse-phase HPLC method with UV detection. The protocol detailed herein provides a solid foundation for routine analysis and method validation in a research or quality control setting. While direct analysis is often sufficient, the principles of derivatization, as conceptually outlined for a potential metabolite, offer a powerful strategy for enhancing detection sensitivity and selectivity when trace-level quantification is required. The choice between direct and derivatization-based methods will ultimately depend on the specific analytical challenges, such as the required sensitivity and the complexity of the sample matrix.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
- 6. nacalai.com [nacalai.com]
- 7. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for In Vitro Evaluation of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro assays for characterizing the biological activity of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole. While specific experimental data for this exact compound is not available in the public domain, the following protocols are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a guide for its investigation.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties. The core pyrazole scaffold is a key feature in several approved drugs. The subject compound, this compound, possesses structural motifs common to biologically active pyrazoles, suggesting its potential for therapeutic applications. These notes outline key in vitro assays to explore its pharmacological profile.
Potential Biological Activities and Corresponding In Vitro Assays
Based on the activities of structurally related pyrazole compounds, this compound is a candidate for evaluation in several key areas:
-
Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
-
Antioxidant Activity: The pyrazole nucleus can act as a scaffold for developing compounds with radical scavenging properties.
-
Antidiabetic Activity: Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a mechanism targeted in the management of type 2 diabetes.
Data Presentation: In Vitro Activity of Analogous Pyrazole Derivatives
The following tables summarize quantitative data for pyrazole derivatives structurally related to this compound to provide a comparative context for potential activity.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | >100 | 19.87 | >5.03 |
| 3b | 875.6 | 39.43 | 22.21 |
| 4a | 878.9 | 61.24 | 14.35 |
| 5b | 676.8 | 38.73 | 17.47 |
| 5e | 512.7 | 39.14 | 13.10 |
| Celecoxib | 15.23 | 0.49 | 31.08 |
Data sourced from studies on various substituted pyrazole derivatives and is intended for comparative purposes only.[1][2]
Table 2: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound | DPPH Scavenging IC₅₀ (µM) |
| Pyrazoline 2d | >250 |
| Pyrazoline 2e | >250 |
| Pyrazole 2g | >250 |
| Ascorbic Acid (Standard) | Not Reported |
Data from a study on pyrazoline and pyrazole derivatives, indicating their potential for antioxidant activity.[3]
Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
Data for 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2).[4]
Experimental Protocols
The following are detailed protocols for the in vitro assays proposed for the evaluation of this compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Arachidonic Acid (substrate)
-
TMPD (chromogen)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX Assay Buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Include a positive control (reference inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD solution to all wells.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes at 25°C.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound through its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound)
-
Reference antioxidant (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add the test compound at various concentrations.
-
Include a positive control (reference antioxidant) and a blank (solvent only).
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging against the logarithm of the test compound concentration.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
In Vitro α-Glucosidase Inhibition Assay
This assay evaluates the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The activity of α-glucosidase is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be quantified by measuring the absorbance at 405 nm.[7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, α-glucosidase enzyme solution, and the test compound at various concentrations.
-
Include a positive control (reference inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathway Diagram:
Caption: Inhibition of α-glucosidase by the test compound.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro characterization of this compound. Based on the known biological activities of analogous pyrazole derivatives, this compound holds promise for exhibiting anti-inflammatory, antioxidant, and antidiabetic properties. The execution of these assays will be crucial in elucidating its specific pharmacological profile and determining its potential as a lead compound for further drug development.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
One-Pot Synthesis of Substituted 1H-Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazole nucleus is a prominent scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Traditional multi-step syntheses of substituted pyrazoles can be time-consuming, costly, and generate significant waste. One-pot multicomponent reactions have emerged as a powerful and efficient alternative, offering atom economy, reduced reaction times, and simplified purification procedures. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of substituted 1H-pyrazoles.
I. Iodine-Mediated Oxidative Cyclization of α,β-Unsaturated Carbonyls and Hydrazines
This metal-free, one-pot protocol provides an eco-friendly and practical route to a variety of di-, tri-, and tetrasubstituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes an iodine-mediated oxidative C-N bond formation and subsequent cyclization. This method is notable for its broad substrate scope and high yields.[1][2]
Experimental Protocol
-
To a solution of the α,β-unsaturated aldehyde or ketone (1.0 mmol) and hydrazine salt (1.2 mmol) in ethanol (5 mL), add molecular iodine (I₂) (1.2 mmol).
-
Reflux the reaction mixture for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted 1H-pyrazole.
Quantitative Data Summary
| Entry | α,β-Unsaturated Carbonyl | Hydrazine | Product | Yield (%) |
| 1 | Chalcone | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | 92 |
| 2 | Benzalacetone | Hydrazine hydrate | 3-Methyl-5-phenyl-1H-pyrazole | 85 |
| 3 | Cinnamaldehyde | Methylhydrazine | 1,5-Dimethyl-3-phenyl-1H-pyrazole | 88 |
| 4 | Dypnone | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | 90 |
Data compiled from representative examples in the literature.[1]
Experimental Workflow
References
Application Notes and Protocols: 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole as a versatile chemical intermediate. Due to the limited direct literature on this specific compound, this document leverages established synthetic methodologies for structurally related pyrazoles and proposes potential applications based on the known reactivity of the pyrazole scaffold.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "biologically privileged" scaffold, meaning it is a common feature in a wide range of biologically active compounds.[1] Pyrazole derivatives have found extensive applications in the pharmaceutical and agrochemical industries, exhibiting activities such as anti-inflammatory, analgesic, anticancer, and herbicidal properties.[2][3]
A key and widely used pyrazole derivative is 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone or PMP).[4][5] This compound exists in several tautomeric forms, including a hydroxyl form, which allows for the synthesis of O-alkylated derivatives like this compound. This ethoxy derivative serves as a valuable chemical intermediate, offering a unique combination of a stable pyrazole core with a reactive ethoxy group, making it a suitable building block for the synthesis of more complex molecules.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process, starting with the well-established synthesis of its precursor, 1-phenyl-3-methyl-5-pyrazolone.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is based on a solvent-free, scalable reaction.[4]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.1 equivalents).
-
Slowly add phenylhydrazine (1.0 equivalent) dropwise to the ethyl acetoacetate with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should result in the solidification of the product.
-
Wash the solid product with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1-phenyl-3-methyl-5-pyrazolone as a pale yellow solid.
Step 2: O-Ethylation to form this compound
This is a representative protocol for O-alkylation of a pyrazolone.
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Diethyl sulfate (or ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetone (or another suitable polar aprotic solvent)
-
Water
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-3-methyl-5-pyrazolone (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add diethyl sulfate (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Data Presentation
Table 1: Representative data for the synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Step 1)
| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) | Purity (by NMR) |
| Phenylhydrazine | 108.14 | 0.1 | 10.81 g | ||
| Ethyl acetoacetate | 130.14 | 0.11 | 14.32 g | ~98% | >95% |
| Product | 174.20 | ~0.098 | ~17.07 g |
Table 2: Representative data for the synthesis of this compound (Step 2)
| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) | Purity (by HPLC) |
| 1-Phenyl-3-methyl-5-pyrazolone | 174.20 | 0.05 | 8.71 g | ||
| Diethyl sulfate | 154.18 | 0.06 | 8.0 mL | ~85% | >98% |
| Potassium carbonate | 138.21 | 0.075 | 10.37 g | ||
| Product | 202.25 | ~0.0425 | ~8.60 g |
Applications as a Chemical Intermediate
This compound is a versatile intermediate for the synthesis of a variety of target molecules, particularly in the fields of pharmaceuticals and agrochemicals.
In Pharmaceutical Synthesis
The pyrazole core is present in numerous approved drugs. This compound can serve as a scaffold for the development of novel therapeutic agents. The ethoxy group can be a site for further functionalization or can influence the pharmacokinetic properties of the final compound. For instance, it can be a precursor for compounds targeting signaling pathways involved in inflammation or cancer.
Potential Therapeutic Areas:
-
Anti-inflammatory agents: The pyrazole scaffold is found in COX-2 inhibitors like celecoxib.
-
Anticancer agents: Many kinase inhibitors used in oncology contain heterocyclic cores.
-
Neuroprotective agents: The parent compound, Edaravone, is used to treat ALS and stroke.[3][5]
In Agrochemical Synthesis
Pyrazole derivatives are also important in the agrochemical industry. They are used in the development of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound can be exploited to create novel crop protection agents with improved efficacy and selectivity.
In Fine Chemicals and Material Science
Beyond life sciences, this intermediate can be used in the synthesis of dyes and pigments, as the pyrazole ring can be part of a chromophoric system. It may also find applications in material science for the development of polymers with specific thermal or optical properties.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.
Conclusion
This compound, as an O-alkylated derivative of the readily accessible 1-phenyl-3-methyl-5-pyrazolone, represents a promising and versatile chemical intermediate. While direct applications are not extensively documented, its structural features suggest significant potential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and fine chemical industries. The protocols and application notes provided here serve as a guide for researchers to explore the synthetic utility of this compound.
References
- 1. preparative-mechanistic-and-tautomeric-investigation-of-1-phenyl-and-1-methyl-derivative-of-3-methyl-5-pyrazolone - Ask this paper | Bohrium [bohrium.com]
- 2. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis Protocol for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is a substituted pyrazole with potential applications in drug discovery and materials science. This document provides a detailed, scalable protocol for its synthesis, primarily based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] The protocol is designed for laboratory scale-up, addressing key considerations for safety, efficiency, and purity.
Overall Reaction Scheme
The synthesis proceeds via a one-pot reaction between phenylhydrazine and ethyl 3-ethoxybut-2-enoate in the presence of an acid catalyst, followed by workup and purification.
Reaction: Phenylhydrazine + Ethyl 3-ethoxybut-2-enoate → this compound
Experimental Protocol
This protocol outlines a method for the gram-scale synthesis of the target compound.
1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Phenylhydrazine | Reagent Grade, ≥97% | Sigma-Aldrich | |
| Ethyl 3-ethoxybut-2-enoate | Synthesis Grade, ≥95% | Combi-Blocks | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Catalyst |
| Ethanol (200 Proof) | Anhydrous | VWR | Reaction Solvent |
| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate | Lab Grade | For neutralization | |
| Brine (Saturated NaCl) | Lab Grade | For washing | |
| Anhydrous Magnesium Sulfate | Lab Grade | Drying Agent | |
| Silica Gel | 60 Å, 230-400 mesh | For chromatography |
2. Equipment
-
Three-neck round-bottom flask (sized for scale, e.g., 1 L)
-
Magnetic stirrer and heating mantle with temperature controller
-
Reflux condenser
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3. Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
To the flask, add phenylhydrazine (1.0 eq) and anhydrous ethanol (approx. 4 mL per mmol of phenylhydrazine).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.[3]
-
-
Reagent Addition:
-
Dissolve ethyl 3-ethoxybut-2-enoate (1.05 eq) in a minimal amount of anhydrous ethanol and charge it into the addition funnel.
-
Begin stirring the phenylhydrazine solution and heat the mixture to a gentle reflux (approx. 78-80 °C).
-
Add the ethyl 3-ethoxybut-2-enoate solution dropwise to the refluxing mixture over 30-60 minutes.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Stain with potassium permanganate if necessary. The reaction is complete upon consumption of the limiting reagent (phenylhydrazine).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
-
Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) may be explored to simplify purification.
-
Scale-up Considerations and Safety
-
Thermal Management: The reaction is exothermic. For scales larger than 10g, ensure efficient stirring and consider using a water bath for better temperature control during the initial addition phase.
-
Reagent Purity: The purity of starting materials is crucial. Phenylhydrazine can oxidize and darken on storage; use of freshly distilled or high-purity material is recommended for best results.
-
Safety: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
-
Flow Chemistry: For industrial-scale production, converting this batch process to a continuous flow system could offer significant advantages in safety, heat transfer, and scalability.[4]
Data and Characterization
Table 1: Reaction Parameters
| Parameter | Value |
| Stoichiometry (Phenylhydrazine:Ester) | 1 : 1.05 |
| Catalyst | Glacial Acetic Acid (0.1 eq) |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | ~80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (post-purification) |
Table 2: Analytical Data for this compound (Note: This data is based on reported values for the structurally identical 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and may vary slightly based on experimental conditions)[5]
| Analysis | Expected Result |
| Appearance | Yellow to brown oil or low-melting solid |
| ¹H NMR (CDCl₃, MHz) | δ (ppm): 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H, pyrazole-H), 4.12 (q, 2H, -OCH₂CH₃), 2.42 (s, 3H, -CH₃), 1.44 (t, 3H, -OCH₂CH₃)[5] |
| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[5] |
| Mass Spec (ESI) | m/z = 217 [M+H]⁺ (Calculated for C₁₂H₁₄N₂O) |
Visualized Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Biological Screening of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives represent a critical class of heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This five-membered aromatic ring system, containing two adjacent nitrogen atoms, serves as a versatile scaffold for designing molecules with a wide array of pharmacological activities.[1][3][4] The metabolic stability of the pyrazole nucleus has contributed to its prevalence in a significant number of approved drugs.[5] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the erectile dysfunction drug sildenafil, and several kinase inhibitors used in cancer therapy like ibrutinib and ruxolitinib.[5][6]
The broad therapeutic potential of pyrazole derivatives encompasses anticancer, anti-inflammatory, antimicrobial, analgesic, antidiabetic, and antiviral activities.[1][7][8][9] This diverse bioactivity stems from the ability of the pyrazole core and its substituents to interact with various enzymes and receptors within biological systems.[3] Consequently, the effective biological screening of novel pyrazole compounds is a crucial step in identifying and advancing new therapeutic leads.
These application notes provide detailed protocols for the in vitro biological screening of novel pyrazole compounds for anticancer, anti-inflammatory, and antimicrobial activities. The methodologies are designed to be clear and reproducible for researchers in the field of drug development.
General Workflow for Screening Novel Pyrazole Compounds
The initial screening of a new chemical entity typically follows a hierarchical approach, starting with broad in vitro assays and progressing to more specific mechanistic studies. This workflow ensures a cost-effective and efficient evaluation of a compound library.
Caption: General workflow for screening novel pyrazole compounds.
Section 1: Anticancer Activity Screening
Many pyrazole derivatives have been investigated for their potential as anticancer agents, with some acting as potent inhibitors of crucial signaling molecules like Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[7][10] The initial screening of novel pyrazoles for anticancer activity often involves evaluating their cytotoxicity against a panel of cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected pyrazole compounds against various cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 168 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [7] |
| 173a | MCF-7 (Breast) | 0.604 | Cisplatin | 0.636 ± 0.458 | [7] |
| 173b | MCF-7 (Breast) | 0.665 | Cisplatin | 0.636 ± 0.458 | [7] |
| 181 | HeLa (Cervical) | 9.05 ± 0.04 | - | - | [7] |
| 181 | MCF-7 (Breast) | 7.12 ± 0.04 | - | - | [7] |
| 181 | A549 (Lung) | 6.34 ± 0.06 | - | - | [7] |
| 157 | HCT-116 (Colon) | 1.51 | - | - | [7] |
| 158 | MCF-7 (Breast) | 7.68 | Doxorubicin | > Reference | [7] |
| 42 | WM 266.4 (Melanoma) | 0.12 | - | - | [8] |
| 42 | MCF-7 (Breast) | 0.16 | - | - | [8] |
| C5 | MCF-7 (Breast) | 0.08 | - | - | [10] |
| 3d | MCF-7 (Breast) | 10 | - | - | [11][12] |
| 3e | MCF-7 (Breast) | 12 | - | - | [11][12] |
| 5a | MCF-7 (Breast) | 14 | - | - | [11][12] |
| 6b | HNO-97 (Head & Neck) | 10.56 | - | - | [13] |
| 6d | HNO-97 (Head & Neck) | 10 | - | - | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[13]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and check for viability (typically >90%).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compounds in culture medium at twice the desired final concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., 0.5% DMSO) and a blank control (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway Visualization: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[2][8] Its overactivation is a hallmark of many cancers. Several pyrazole compounds have been designed as EGFR inhibitors, which compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.[2][10]
Caption: EGFR signaling pathway and inhibition by pyrazole compounds.
Section 2: Anti-inflammatory Activity Screening
Chronic inflammation is linked to various diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade.[16][17] It catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation and pain.[5][16] Selective inhibition of COX-2 is a major therapeutic strategy, and pyrazole-containing drugs like Celecoxib are prominent examples.
Data Presentation: In Vitro COX-2 Inhibition by Pyrazole Derivatives
The following table presents the COX-2 inhibitory activity (IC50) and selectivity index for several novel pyrazole derivatives.
| Compound ID | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| 2a | 19.87 | >1000 | >50.33 | [17] |
| 3b | 39.43 | 875.9 | 22.21 | [17] |
| 4a | 61.24 | 879.1 | 14.35 | [17] |
| 5b | 38.73 | 676.8 | 17.47 | [17] |
| 5e | 39.14 | 512.8 | 13.10 | [17] |
| Celecoxib | 45.11 | 780.3 | 17.30 | [17] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric method to screen for COX-2 inhibitors. The assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzyme, using a specific probe that fluoresces upon reaction.
Materials:
-
96-well white opaque flat-bottom plates
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Bring components to room temperature before use, but keep the COX-2 enzyme on ice.[18]
-
Prepare a 10X working solution of the test pyrazole compounds and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the 10X Celecoxib solution.
-
Sample Wells (S): Add 10 µL of the 10X diluted test pyrazole compounds.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Reconstituted COX-2 Enzyme
-
-
Note: The exact volumes will depend on the specific kit used. Follow the manufacturer's data sheet.
-
-
Enzyme Incubation:
-
Add the appropriate volume (e.g., 80 µL) of the Reaction Mix to all wells (EC, IC, and S).
-
Add the COX-2 enzyme to the wells.
-
Incubate the plate at 25°C or 37°C for 10-15 minutes, protected from light. This pre-incubation allows the inhibitors to interact with the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Prepare the arachidonic acid substrate solution immediately before use.
-
Using a multi-channel pipette, add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm.[18][19] Record data every minute for 5-10 minutes.
-
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the rate of reaction (change in fluorescence over time) for each well.
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathway Visualization: COX-2 in Inflammation
Inflammatory stimuli trigger a signaling cascade that leads to the upregulation of COX-2 expression. COX-2 then acts on arachidonic acid released from the cell membrane to produce prostaglandins, which mediate the inflammatory response.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. ClinPGx [clinpgx.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole. Our goal is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and effective method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a β-dicarbonyl compound, specifically ethyl 3-ethoxy-2-oxobutanoate, with phenylhydrazine. The reaction typically proceeds in the presence of an acid catalyst in a suitable solvent.
Q2: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can I prevent it?
The formation of colored impurities is a common issue in Knorr pyrazole synthesis, often attributed to side reactions of the phenylhydrazine starting material. While some color change is expected, a very dark coloration can indicate significant impurity formation. To minimize this:
-
Use high-purity, freshly distilled phenylhydrazine.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Carefully control the reaction temperature, as excessive heat can promote the formation of byproducts.
Q3: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the reaction?
The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can potentially yield two regioisomers. To favor the desired 1,5-disubstituted pyrazole product:
-
Solvent Choice: The use of more polar or fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[1]
-
Catalyst: While often acid-catalyzed, exploring different catalysts, such as cerium-based catalysts, may influence the regioselectivity and overall yield.
-
Temperature Control: Maintaining a consistent and optimized reaction temperature can help favor the formation of the thermodynamically more stable product.
Q4: What is the best method for purifying the final product?
Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) is an effective method for removing impurities.
-
Column Chromatography: For oily products or to separate isomers and closely related impurities, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction conditions. 4. Hydrolysis of the ethoxy group. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or increasing the temperature moderately. 2. Ensure the quality of starting materials. Phenylhydrazine can degrade over time. Use freshly distilled reagents. 3. Verify the correct stoichiometry of reactants and the appropriate solvent and catalyst. See the detailed experimental protocol below. 4. Ensure anhydrous reaction conditions if hydrolysis is suspected. Use dry solvents and glassware. |
| Formation of Multiple Products (as seen on TLC) | 1. Presence of regioisomers. 2. Formation of side-products from impurities in starting materials. 3. Decomposition of the product under the reaction or workup conditions. | 1. Refer to the FAQ on improving regioselectivity. Consider purification by column chromatography. 2. Purify starting materials before use. 3. Perform the reaction at the lowest effective temperature and ensure the workup is not overly harsh (e.g., avoid strong acids or bases if possible). |
| Difficulty in Isolating the Product | 1. Product is an oil and does not solidify. 2. Product is highly soluble in the workup solvent. | 1. If the product is an oil, use extraction followed by column chromatography for purification. 2. During aqueous workup, ensure the organic solvent is appropriate for extracting the product. If the product has some water solubility, perform multiple extractions with the organic solvent. |
| Product is Contaminated with a Colored Impurity | 1. Oxidative degradation of phenylhydrazine. 2. Formation of polymeric byproducts. | 1. Run the reaction under an inert atmosphere. 2. Purify the crude product using column chromatography. Washing the crude product with a non-polar solvent like hexanes may also help remove some colored impurities. |
Data Presentation: Optimizing Reaction Conditions
While specific yield data for a wide range of conditions for this compound is not extensively published, the following table provides a general guide based on typical Knorr pyrazole syntheses. Yields for similar pyrazole syntheses generally range from 70-91%.[2]
| Parameter | Condition A (Typical) | Condition B (High Temperature) | Condition C (Alternative Solvent) | Expected Yield Range |
| Solvent | Ethanol | Acetic Acid | 2,2,2-Trifluoroethanol (TFE) | 70-91% |
| Catalyst | Acetic Acid (catalytic) | Acetic Acid (solvent) | Acetic Acid (catalytic) | |
| Temperature | Reflux (approx. 78 °C) | 100 °C | Reflux (approx. 77 °C) | |
| Reaction Time | 2-4 hours | 1-3 hours | 2-4 hours |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.
Materials:
-
Ethyl 3-ethoxy-2-oxobutanoate
-
Phenylhydrazine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-ethoxy-2-oxobutanoate (1.0 equivalent) in anhydrous ethanol.
-
Add phenylhydrazine (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the purification of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows a low and broad melting point after initial purification. What is the likely cause?
A1: A low and broad melting point typically indicates the presence of impurities. The most common impurities in pyrazole synthesis are residual starting materials (e.g., phenylhydrazine, ethyl 3-ethoxy-2-butenoate), solvents, or regioisomers (e.g., 1-Phenyl-5-ethoxy-3-methyl-1H-pyrazole). Conventional synthesis methods can sometimes result in a lack of selectivity, leading to isomeric byproducts[1][2].
Recommended Actions:
-
Purity Analysis: Use Thin Layer Chromatography (TLC) with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to visualize the number of components.
-
Acid Wash: To remove basic impurities like unreacted phenylhydrazine, dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[3]
-
Re-purification: Perform column chromatography or recrystallization as detailed in the protocols below. For closely related isomers, a high-performance liquid chromatography (HPLC) method may be necessary.[4]
Q2: I am experiencing significant product loss during silica gel column chromatography. What could be wrong?
A2: Significant product loss on a silica column can occur for several reasons:
-
Compound Degradation: The acidic nature of standard silica gel can cause degradation of sensitive compounds. Pyrazoles are generally stable, but specific functionalities can increase sensitivity.
-
Irreversible Adsorption: Highly polar compounds or those with certain functional groups may bind too strongly to the silica gel.
Recommended Actions:
-
Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by preparing the slurry with a solvent system containing a small amount of a basic modifier like triethylamine (Et3N) or ammonia in methanol (e.g., 1% Et3N in the eluent).[3][5]
-
Use an Alternative Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[3]
-
Reversed-Phase Chromatography: If the compound is stable, purification using a C18 silica column is a viable alternative.[3] A typical mobile phase would be a mixture of acetonitrile and water.[4]
Q3: My compound is not crystallizing during recrystallization, or the resulting crystals are impure.
A3: Recrystallization issues often stem from improper solvent selection or technique.
-
No Crystallization: The solvent may be too good, keeping the compound fully dissolved even at low temperatures.
-
Oiling Out: The compound may be precipitating as an oil instead of crystals, which often happens when a hot, saturated solution is cooled too quickly or the solvent is not ideal.
-
Impure Crystals: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice.
Recommended Actions:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find one in which it is soluble when hot but poorly soluble when cold.
-
Use a Mixed-Solvent System: If a single solvent is not effective, try a binary system. Dissolve the compound in a "good" solvent (e.g., hot ethanol) and slowly add a "poor" solvent (e.g., hot water or hexane) until turbidity persists.[3] Then, allow it to cool slowly.
-
Control Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.
Q4: My TLC plate shows two spots that are very close together, making separation by column chromatography difficult.
A4: Two very close spots often indicate the presence of regioisomers, a common challenge in the synthesis of asymmetrically substituted pyrazoles.[1][2]
Recommended Actions:
-
Optimize TLC: Experiment with less polar mobile phases. Lowering the polarity of the eluent will increase the retention time of compounds on the silica plate and can improve the separation between spots.
-
Adjust Column Chromatography: Use the optimized low-polarity eluent for your column. Employ a long column with a fine mesh silica gel (e.g., 300-400 mesh) and apply slow, steady pressure to improve resolution.[6]
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC is often the most effective method.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common purification technique for this compound?
A1: The most widely used purification methods for pyrazole derivatives are silica gel column chromatography and recrystallization.[3][7][8] Column chromatography is excellent for separating different compounds[6], while recrystallization is effective for removing minor impurities from a solid product.[3]
Q2: What are the typical starting materials and potential impurities from its synthesis?
A2: The synthesis of this compound typically involves a cyclocondensation reaction between phenylhydrazine and an appropriate 1,3-dicarbonyl compound, such as an ethyl 3-ethoxy-2-butenoate derivative.[9][10][11] Consequently, common impurities include:
-
Unreacted phenylhydrazine.
-
Unreacted 1,3-dicarbonyl starting material.
-
The regioisomer: 1-Phenyl-5-ethoxy-3-methyl-1H-pyrazole.
Q3: What solvent systems are recommended for column chromatography?
A3: A summary of common solvent systems for the purification of pyrazole derivatives via column chromatography is presented below. The optimal ratio should always be determined by preliminary TLC analysis.
| Purification Method | Stationary Phase | Typical Mobile Phase (Eluent) | Reference |
| Normal-Phase Chromatography | Silica Gel (300-400 mesh) | Hexane / Ethyl Acetate (e.g., 19:1 to 10:1 v/v) | [6][8] |
| Normal-Phase Chromatography | Silica Gel (neutralized with 3% Et3N) | Pentane / Ethyl Acetate (e.g., 95:5 v/v) | [5] |
| Reversed-Phase Chromatography | C18 Silica | Acetonitrile / Water | [3][4] |
Q4: Can this compound be purified by forming an acid addition salt?
A4: Yes, this is a viable method for purifying pyrazoles. The process involves dissolving the crude pyrazole in an organic solvent and treating it with an acid (inorganic or organic) to form a salt.[12] This salt is often crystalline and can be easily separated by filtration, after which the pure pyrazole can be recovered by neutralization with a base.[12]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 300-400 mesh) in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 19:1).[6][8] The mobile phase should be selected based on prior TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization from a Mixed-Solvent System
-
Solvent Selection: Choose a solvent pair such as ethanol and water, where the compound is soluble in the first solvent (ethanol) and insoluble in the second (water).[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy (turbid).[3] If too much water is added, clarify the solution by adding a few drops of hot ethanol.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low product purity based on TLC analysis.
References
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Pyrazole Synthesis Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during pyrazole synthesis?
The most common and challenging side products in pyrazole synthesis, particularly in the classical Knorr synthesis, are regioisomers . This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to a mixture of two possible pyrazole products that can be difficult to separate.[1][2][3] Other common impurities include unreacted starting materials, incompletely cyclized hydrazone intermediates, and by-products from the decomposition of hydrazine.[4] In specific cases, impurities in the starting materials can also lead to unexpected side products, such as the formation of 3-ethylpyrazole during the synthesis of 3,4-dimethylpyrazole.[5]
Q2: My reaction produced a mixture of isomers that are very difficult to separate by chromatography. Why is this happening?
This is a classic problem of regioselectivity in pyrazole synthesis.[1] When you use an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) and a substituted hydrazine, the initial condensation can occur at either of the two different carbonyl groups.[6][7] This non-regioselective initial reaction leads to two different hydrazone intermediates, which then cyclize to form a mixture of regioisomeric pyrazoles.[1] These isomers often have very similar physical properties, making their separation by chromatography or crystallization challenging and frequently resulting in a lower isolated yield of the desired product.[1]
Q3: How can I control the regioselectivity of my pyrazole synthesis to minimize isomeric side products?
Achieving high regioselectivity is a key challenge, but several strategies can be employed:
-
Steric and Electronic Bias: Use 1,3-dicarbonyl compounds or hydrazines where the different functional groups have significant steric or electronic differences. This can favor the nucleophilic attack on one carbonyl group over the other.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic polar solvents like methanol or ethanol have been shown to favor pyrazole formation over the Michael addition product in certain reactions.[8] Aprotic dipolar solvents like N,N-dimethylacetamide have been found to give good results for the condensation of aryl hydrazines with 1,3-diketones.[9]
-
Reaction Sequence Modification: A judicious selection of the reaction sequence can provide excellent regiocontrol. For example, converting the 1,3-dicarbonyl into an enaminedione intermediate before reacting it with the hydrazine can lead to a significant improvement in regioselectivity.[1]
-
Catalyst and Reagent Choice: The use of specific catalysts or reaction conditions can steer the reaction towards a single isomer. For instance, using a strong base like t-BuOK followed by an acid quench has been used to achieve exclusive regioselectivity in the reaction of hydrazones with nitroolefins.[2]
Q4: I reacted a β-ketoester with hydrazine and obtained a pyrazolone. Is this an unexpected side product?
No, this is the expected product. The reaction of a β-ketoester with a hydrazine is a well-known variation of the Knorr synthesis that produces a pyrazolone.[10][11] The reaction first proceeds through a hydrazone intermediate at the ketone position, followed by an intramolecular nucleophilic attack of the second nitrogen onto the ester group, which leads to cyclization and formation of the pyrazolone ring.[10][11] It is important to note that pyrazolones can exist in equilibrium with their tautomeric enol form, which is an aromatic pyrazole.[10][11] Characterization data, particularly NMR, will often indicate that the more stable aromatic pyrazole (enol) tautomer is the major form present in the sample.[11]
Q5: How can I purify my target pyrazole from reaction side products?
Purification can be challenging, especially for regioisomers. Common methods include:
-
Recrystallization: This is a good first step if a solid product is obtained. Solvents like ethanol, methanol, ethyl acetate, or mixtures with water are often effective.[12]
-
Chromatography: While difficult for close-eluting regioisomers, column chromatography on silica gel is a standard method. Deactivating the silica gel with triethylamine or using neutral alumina can be beneficial for basic pyrazole compounds.[12]
-
Acid Addition Salt Formation: A highly effective method for purification involves dissolving the crude pyrazole mixture in a suitable solvent and treating it with an inorganic or organic acid. The resulting pyrazolium salt of the desired product often crystallizes selectively, allowing for efficient separation from impurities.[13]
Troubleshooting Guides
Table 1: Troubleshooting Common Synthesis Issues
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; incorrect temperature; insufficient reaction time; inactive catalyst. | Verify reaction temperature and extend reaction time. Ensure an appropriate acid catalyst (e.g., glacial acetic acid) is used if required by the protocol.[10] Consider using a slight excess of the hydrazine reagent.[11] |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl and/or substituted hydrazine. | Modify the substrate to have greater steric or electronic differentiation.[1] Experiment with different solvents or catalyst systems.[1][2] Alternatively, purify via selective crystallization of an acid addition salt.[13] |
| Product is an Oil, Fails to Crystallize | Presence of impurities (including regioisomers or residual solvent) depressing the melting point. | Attempt purification by column chromatography first. Try precipitating the product by adding an anti-solvent (e.g., adding water to an alcohol solution).[10][11] Convert the oily product to a crystalline acid addition salt.[13] |
| TLC shows multiple spots, including starting material | Reaction has not gone to completion. | Increase reaction time or temperature. Check the stoichiometry of reagents; often an excess of hydrazine is used.[11] Ensure efficient stirring. |
Key Experimental Protocol
Protocol: Knorr-type Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol is adapted from the reaction of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (phenylhydrazine).[14]
Materials:
-
Ethyl acetoacetate (1.63 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Round-bottomed flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Büchner funnel and filter flask
Procedure:
-
Carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol) to a round-bottomed flask in a fume hood. Note: The initial addition can be slightly exothermic.[14]
-
Assemble a reflux condenser and heat the reaction mixture to 135–145 °C for 60 minutes. The mixture will form a heavy syrup.[14]
-
After heating, transfer the hot syrup to a beaker and cool it thoroughly in an ice-water bath.
-
Add a small portion (approx. 2 mL) of diethyl ether and stir the mixture vigorously with a spatula or glass rod to induce crystallization. The goal is to obtain a powdered crude product.[14]
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
The product can be further purified by recrystallization from ethanol.[15]
Characterization:
-
Melting Point: 125–127 °C (for pure product)[14]
-
TLC: Monitor reaction progress and purity.
-
NMR (¹H and ¹³C): To confirm the structure and investigate tautomeric forms.[14]
Visualized Workflows and Mechanisms
Caption: General workflow for the Knorr pyrazole synthesis.
Caption: Formation of regioisomeric side products.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. books.rsc.org [books.rsc.org]
- 15. rsc.org [rsc.org]
Optimizing reaction conditions for pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This is a classic and widely used method.[1][2]
-
Paal-Knorr Pyrrole Synthesis (adapted for pyrazoles): While primarily for pyrroles using primary amines, the underlying principle of condensing a 1,4-dicarbonyl compound can be adapted, though the Knorr synthesis with 1,3-dicarbonyls is more direct for pyrazoles.[3][4]
-
Reaction of α,β-Unsaturated Ketones with Hydrazines: This method involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones.[5][6]
-
1,3-Dipolar Cycloaddition: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond.[7][8]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a one-pot synthesis, offering efficiency and atom economy.[8][9]
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[10] Here are several strategies to improve it:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity significantly, in some cases up to 99:1.[11] Aprotic dipolar solvents such as DMF or NMP can also yield better results than polar protic solvents like ethanol.[7]
-
pH Control: The reaction's regioselectivity can be directed by controlling the pH. Under basic conditions, the more acidic proton of the hydrazine derivative is removed, leading to attack at one carbonyl, while acidic conditions can protonate the hydrazine, altering its nucleophilicity and the site of initial attack.[10]
-
Steric and Electronic Effects: You can leverage the inherent steric and electronic differences in your 1,3-dicarbonyl substrate. A bulkier or more electron-deficient carbonyl group will react differently, guiding the regioselectivity.[10]
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, which have distinct reactivity at the two electrophilic centers, is a powerful strategy to achieve high regioselectivity.[10]
Q3: My reaction yield is very low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Consider the following optimization strategies:
-
Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature. For some syntheses, increasing the temperature to 60 °C has been shown to improve yields, but further increases can lead to decomposition and lower yields.[12] Monitor the reaction progress using techniques like TLC or ¹H NMR to determine the optimal reaction time.[13][14]
-
Catalyst Choice: The choice of catalyst is crucial. For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid, HCl) is typically required.[1][14] In some cases, Lewis acids like lithium perchlorate or metal catalysts (e.g., silver, copper) can significantly enhance yields.[5][12]
-
Reagent Quality: Hydrazine derivatives can degrade over time. Ensure you are using high-quality, fresh reagents. The stability of the 1,3-dicarbonyl compound can also be a factor.[15]
-
Atmosphere: Some reactions, particularly those involving sensitive reagents, may benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[15]
-
Flow Chemistry: For reactions that are difficult to control or require precise handling of hazardous reagents, transitioning to a continuous flow setup can improve yields, safety, and scalability by offering better control over reaction parameters.[8][16]
Q4: How can I effectively purify my crude pyrazole product?
A4: Purification can be challenging due to the presence of regioisomers or persistent impurities.[10][15]
-
Recrystallization: This is often the first method to try. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[15][17][18]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Note that pyrazoles can be basic and may interact strongly with silica gel. To prevent product loss or streaking, it is often recommended to deactivate the silica gel by adding a small amount of triethylamine or ammonia to the eluent.[17]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can purify it by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The pyrazole will move to the aqueous layer as its salt. After washing the aqueous layer, you can neutralize it with a base to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction turns dark yellow/red | Decomposition of hydrazine reagent; formation of side products.[15] | Use fresh, high-quality hydrazine. Run the reaction under an inert atmosphere (N₂ or Ar).[15] Consider adding a base like KOAc or triethylamine if using a hydrazine salt to neutralize the acid.[15] |
| Formation of two regioisomers | Non-selective attack of the hydrazine on an unsymmetrical 1,3-dicarbonyl.[5][10] | Change the solvent to a fluorinated alcohol (TFE, HFIP) to enhance selectivity.[11] Adjust the pH of the reaction medium (acidic vs. basic conditions).[10] Modify the 1,3-dicarbonyl to be more sterically or electronically biased.[10] |
| No reaction or very slow reaction | Insufficient catalysis; low reaction temperature; deactivated reagents. | Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).[14] Gradually increase the reaction temperature while monitoring for product formation and decomposition.[12] Verify the purity and reactivity of starting materials. |
| Product is an oil, not a solid | Product may have a low melting point or be impure. | Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If impurities are suspected, attempt purification via column chromatography first. For low-melting products, purification may require chromatography. |
| Difficulty separating product from starting material | Incomplete reaction. | Monitor the reaction to completion using TLC or NMR.[13][14] Increase reaction time or temperature if necessary. Consider using an excess of one reagent (often the more volatile or easily removed one) to drive the reaction to completion. |
Optimization of Reaction Conditions: A Comparative Table
The following table summarizes key parameters from various studies to guide your optimization efforts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Reference |
| Solvent | Ethanol (protic) | N,N-Dimethylacetamide (aprotic, dipolar) | 2,2,2-Trifluoroethanol (TFE) | Aprotic dipolar and fluorinated solvents often give higher yields and better regioselectivity.[7][11] |
| Catalyst | No Catalyst | Acetic Acid (Brønsted acid) | Silver Catalyst (Lewis acid) | Acid catalysis is standard for Knorr synthesis.[1] Metal catalysts can enable novel reaction pathways and improve yields for specific substrates.[12] |
| Temperature | Room Temperature | 60 °C | 100 °C (Reflux) | Optimal temperature is substrate-dependent. 60 °C was found to be optimal for a silver-catalyzed synthesis, with higher temperatures decreasing the yield.[12] Many Knorr syntheses proceed well at elevated temperatures.[14] |
| Hydrazine Source | Hydrazine Hydrate | Phenylhydrazine HCl | Substituted Hydrazine | The choice of hydrazine determines the N1-substituent. Using a hydrochloride salt may require adding a base to free the nucleophile.[7][15] |
Key Experimental Protocols
Protocol 1: General Knorr Synthesis of a 3,5-Disubstituted Pyrazole
This protocol is a generalized procedure based on the classic Knorr synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).[14]
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), an equivalent of a mild base like sodium acetate can be added.[15]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC).[14] Reactions are often complete within 1-4 hours.[15]
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[20] If no solid forms, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[15][20]
Visual Guides
Knorr Pyrazole Synthesis Pathway
Caption: Reaction pathway for the Knorr pyrazole synthesis.
Experimental Workflow for Pyrazole Synthesis
Caption: General experimental workflow for pyrazole synthesis.
Troubleshooting Decision Tree for Low Yield
References
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole. The following information is designed to help you effectively remove impurities and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: When synthesized via the common Knorr pyrazole synthesis, the most prevalent impurities in crude this compound include:
-
Regioisomer: The most significant impurity is often the regioisomer, 1-Phenyl-5-ethoxy-3-methyl-1H-pyrazole. This forms due to the two possible initial points of attack of the phenylhydrazine on the 1,3-dicarbonyl starting material.[1][2]
-
Unreacted Starting Materials: Residual phenylhydrazine and the 1,3-dicarbonyl compound (ethyl 3-oxopentanoate or a similar precursor) may be present.
-
Solvent Residues: Solvents used in the reaction and workup, such as ethanol or toluene, can be carried over.
-
Side-Reaction Byproducts: Minor impurities can arise from side reactions, the nature of which depends on the specific reaction conditions.
Q2: What are the key physical properties of this compound that are relevant for purification?
Table 1: Spectroscopic Data for this compound [3]
| Data Type | Values |
| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz) |
| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |
| Mass Spectrometry (ESI) | m/z = 203 [M+H]⁺ |
For the related compound, 1-Phenyl-3-methyl-5-pyrazolone , the following properties are reported and can be used as a general guide for handling pyrazole derivatives:
-
Solubility: Soluble in hot water, alcohol, acid, and alkali. Slightly soluble in benzene. Insoluble in ether and petroleum ether.[4]
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad or multiple spots on Thin Layer Chromatography (TLC).
-
NMR spectrum shows significant peaks corresponding to impurities.
Possible Causes:
-
Incomplete reaction.
-
Formation of a significant amount of the regioisomeric impurity.
-
Inefficient removal of starting materials during workup.
Solutions:
Workflow for Initial Purification Strategy
Caption: Initial purification workflow for crude pyrazole.
Issue 2: Difficulty in Removing the Regioisomeric Impurity
Symptoms:
-
Two closely running spots on TLC.
-
NMR shows two sets of pyrazole proton signals.
Possible Cause:
-
The target compound and its regioisomer, 1-Phenyl-5-ethoxy-3-methyl-1H-pyrazole, have very similar polarities, making separation challenging.
Solutions:
1. Column Chromatography: This is the most effective method for separating regioisomers.
Table 2: Recommended Column Chromatography Conditions for Pyrazole Isomer Separation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. The separation of pyrazole regioisomers on silica gel has been reported.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This allows for the elution of less polar impurities first, followed by the separation of the regioisomers. For similar pyrazole separations, a 19:1 hexane/ethyl acetate mixture has been used.[6] |
| Column Loading | Dry loading or minimal solvent | To ensure a tight band at the start of the separation, improving resolution. |
| Fraction Collection | Small, frequent fractions | Collect small fractions and analyze them by TLC to identify the pure fractions of the desired isomer. |
2. Preparative HPLC: For very difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier is a good starting point.[7]
Experimental Workflow for Regioisomer Separation
Caption: Step-by-step column chromatography workflow.
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
Symptoms:
-
No solid forms upon cooling the recrystallization solution.
-
An oil separates from the solution instead of crystals.
Possible Causes:
-
The chosen solvent is not suitable (product is too soluble).
-
The presence of impurities is inhibiting crystallization.
-
The solution is supersaturated.
Solutions:
Table 3: Troubleshooting Recrystallization Issues
| Problem | Solution |
| No Crystallization | 1. Scratch the inside of the flask: Use a glass rod to create nucleation sites. 2. Seed the solution: Add a small crystal of the pure product. 3. Reduce the temperature: Place the flask in an ice bath or refrigerator. 4. Reduce the amount of solvent: Evaporate some of the solvent and allow it to cool again. |
| Oiling Out | 1. Re-heat the solution: Add more of the "good" solvent (the one the compound is more soluble in) until the oil redissolves. 2. Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before moving to an ice bath. 3. Use a different solvent system: Experiment with different solvent pairs. Good starting points for pyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexanes. |
Experimental Protocols
Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot solution of the "good" solvent, add the "bad" solvent dropwise until the solution becomes cloudy. Re-heat to dissolve the cloudiness, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the components of the crude mixture. A good separation will have a significant difference in the Retention Factor (Rf) values of the desired product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
By following these guidelines and protocols, researchers can effectively troubleshoot common issues encountered during the purification of this compound and achieve the desired level of purity for their applications.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling regioselectivity in their pyrazole synthesis protocols. Here you will find troubleshooting guides and frequently asked questions to help you minimize or eliminate the formation of unwanted regioisomers.
Troubleshooting Guides
This section addresses specific problems you may encounter during pyrazole synthesis, offering potential causes and actionable solutions.
Problem: Poor Regioselectivity in the Condensation of 1,3-Dicarbonyls with Unsymmetrical Hydrazines
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common and direct route to pyrazoles, famously known as the Knorr pyrazole synthesis. However, this method often leads to a mixture of two regioisomers, which can be difficult to separate.[1][2][3]
Potential Causes:
-
Similar Steric and Electronic Properties of the Carbonyl Groups: When the two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity, the initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to a mixture of intermediates and, consequently, regioisomeric pyrazoles.[1][3]
-
Reaction Conditions (pH, Solvent, Temperature): The reaction conditions can significantly influence the site of the initial hydrazine attack. For instance, the pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][3]
-
Nature of the Hydrazine Substituent: The electronic and steric nature of the substituent on the hydrazine can affect which nitrogen atom preferentially attacks the carbonyl group.
Solutions:
-
Modify Reaction Conditions:
-
pH Control: Under neutral conditions, the -NH2 group of the hydrazine is more nucleophilic. Under acidic conditions, the -NH2 group can be protonated, making the substituted -NHR group the more likely nucleophile.[1] Experimenting with acidic or basic catalysis can favor the formation of one regioisomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some cases.[4]
-
Temperature Optimization: Systematically varying the reaction temperature can help identify an optimal range where the formation of the desired regioisomer is maximized.
-
-
Use of 1,3-Dicarbonyl Surrogates:
-
β-Enaminones: These are frequently used surrogates for 1,3-dicarbonyls and can lead to highly regioselective pyrazole synthesis.[1] The regioselectivity is often controlled by the pre-existing enaminone structure.
-
Other Surrogates: Acetylenic ketones and α,β-unsaturated carbonyl compounds can also be employed to control the regiochemistry of the cyclization.[2]
-
-
Strategic Reaction Sequencing:
-
In some cases, reversing the order of reagent addition or performing the reaction in a stepwise manner can provide excellent control over regioselectivity. For instance, pre-forming a hydrazone intermediate before cyclization can favor one regioisomeric product.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of regioisomer formation in pyrazole synthesis.
Q1: How can I predict the major regioisomer in a Knorr pyrazole synthesis?
Predicting the major regioisomer can be complex as it depends on a combination of steric and electronic factors of both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[1][3] Generally:
-
Steric Hindrance: The less sterically hindered carbonyl group is often attacked preferentially by the more sterically demanding nitrogen of the substituted hydrazine.
-
Electronic Effects: A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on one side of the dicarbonyl will activate that carbonyl group.
-
Hydrazine Nucleophilicity: In substituted hydrazines (R-NH-NH2), the terminal -NH2 group is generally more nucleophilic.
A thorough analysis of the starting materials and a small-scale pilot study under different conditions are recommended to determine the regiochemical outcome.
Q2: What are the best analytical techniques to differentiate and quantify pyrazole regioisomers?
Several analytical techniques can be used to distinguish between and quantify pyrazole regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents can be distinct for each regioisomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the substitution pattern.
-
2D NMR (NOESY, HMBC): These techniques are powerful for unambiguously assigning the structure of each regioisomer by observing through-space and through-bond correlations between protons and carbons.[5][6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for separating the isomers and confirming their molecular weight. With proper calibration, it can also be used for quantification.
-
X-ray Crystallography: If single crystals of the products can be obtained, X-ray crystallography provides definitive structural proof of the regioisomers.[5]
Q3: Are there alternative synthetic methods that offer better regioselectivity than the Knorr synthesis?
Yes, several methods are known for their high regioselectivity:
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or nitrilimines with alkenes can provide pyrazoles with excellent control of regioselectivity.[1][7][8] The regiochemical outcome is governed by the electronic properties of the dipole and the dipolarophile.
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can lead to pyrazolines, which can then be oxidized to pyrazoles. The initial Michael addition step often dictates the regioselectivity.[2]
-
Multi-component Reactions: Certain one-pot, multi-component reactions have been developed to produce highly substituted pyrazoles with high regioselectivity.[9]
Q4: Can protecting groups be used to control regioselectivity?
While not as common as other strategies, the use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound could be a viable, albeit less atom-economical, approach. This would involve protecting one carbonyl, reacting the other with the hydrazine, followed by deprotection and cyclization. However, the development of more direct regioselective methods has largely superseded this approach.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-(2-furyl)pyrazoles [4]
| Entry | 1,3-Diketone Substituent (R) | Solvent | Regioisomeric Ratio (Desired:Undesired) |
| 1 | Phenyl | Ethanol | 1:1 |
| 2 | Phenyl | TFE | 4:1 |
| 3 | Phenyl | HFIP | >20:1 |
| 4 | 4-Chlorophenyl | Ethanol | 1:1.2 |
| 5 | 4-Chlorophenyl | HFIP | >20:1 |
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [4]
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the fluorinated solvent (TFE or HFIP, 5 mL), add the substituted hydrazine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to isolate the desired pyrazole regioisomer.
-
Characterize the product by NMR spectroscopy to confirm its regiochemistry.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Pyrazole Purification via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole derivatives using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for pyrazole purification?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of pyrazoles.[1][2][3] For basic pyrazole compounds that might interact strongly with acidic silica, deactivating the silica gel with triethylamine or using neutral alumina can be effective alternatives.[4]
Q2: Which solvent systems are typically used for eluting pyrazoles?
A2: The choice of eluent depends on the polarity of the specific pyrazole derivative. Non-polar to moderately polar solvent systems are common. Typical solvent systems include mixtures of hexane/ethyl acetate, petroleum ether/ethyl acetate, and dichloromethane/methanol.[1][2][5][6] Gradient elution is often employed to improve separation.[7]
Q3: How can I determine the appropriate solvent system for my pyrazole compound?
A3: Thin-layer chromatography (TLC) is an essential preliminary step to determine the optimal solvent system.[2][8] The ideal eluent should provide a retention factor (Rf) value of approximately 0.2-0.4 for the target pyrazole on a TLC plate to ensure good separation on the column.[9]
Q4: My pyrazole seems to be degrading on the silica gel column. What can I do?
A4: If your pyrazole is unstable on silica gel, you can try deactivating the silica by adding a small amount of triethylamine (e.g., 1 ml per 100g of silica) to the slurry during column packing.[4] Alternatively, you can use a different stationary phase such as neutral alumina or reversed-phase silica (C-18).[4] Performing a 2D TLC can help determine if your compound is stable on silica.[9]
Q5: What are some alternative purification methods if column chromatography is not effective?
A5: If column chromatography fails to provide adequate purification, other techniques such as recrystallization from solvents like ethanol, methanol, or ethyl acetate can be effective, especially for solid compounds.[4] Acid-base extraction can also be employed depending on the functionality of the pyrazole.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Pyrazole from Impurities | - Inappropriate solvent system. - Column overloading. - Column was not packed properly (channeling). | - Optimize the eluent system using TLC to achieve a larger ΔRf between your compound and impurities.[9] - Use a smaller amount of crude product relative to the amount of silica gel. - Ensure the column is packed uniformly without any cracks or bubbles. |
| Pyrazole Elutes Too Quickly (High Rf) | - The solvent system is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture). |
| Pyrazole Elutes Too Slowly or Not at All (Low Rf) | - The solvent system is not polar enough. - The compound may be strongly adsorbed to the silica gel. - The compound may have degraded on the column. | - Increase the polarity of the eluent (e.g., increase the ethyl acetate percentage). - For basic pyrazoles, add a small amount of triethylamine to the eluent.[4] - Consider using a different stationary phase like alumina or C-18 silica.[4] - Check for compound stability on silica using 2D TLC.[9] |
| Tailing of the Pyrazole Peak | - Strong interaction with the stationary phase. - Column overloading. - Presence of highly polar impurities. | - Add a small amount of a more polar solvent or a modifier like triethylamine to the eluent. - Reduce the amount of sample loaded onto the column. - Pre-purify the crude mixture to remove baseline impurities. |
| Column Clogging or Slow Flow Rate | - Fine particles from the crude sample blocking the column frit. - Precipitation of the compound on the column. - The silica gel is too fine. | - Filter the crude sample before loading it onto the column.[10] - Ensure the sample is fully dissolved in the loading solvent and is soluble in the mobile phase.[9][10] - Use silica gel with a larger particle size. |
Experimental Protocols
General Protocol for Pyrazole Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (typically 40-60 µm particle size) in the initial, least polar eluent.[3] The amount of silica gel should be 50-100 times the weight of the crude product.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole mixture in a minimal amount of the eluent or a slightly more polar solvent.[11] Carefully apply the solution to the top of the silica bed.[11]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9][11] Carefully add this powder to the top of the packed column.[11]
-
-
Elution: Begin elution with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds of increasing polarity.[7]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure pyrazole and evaporate the solvent under reduced pressure.
Example Solvent Systems from Literature
| Pyrazole Derivative | Stationary Phase | Eluent System | Yield |
| 1,3,5-triphenyl-1H-pyrazole | Silica gel | Hexane/Ethyl Acetate (19:1) | 82-84%[1] |
| Polysubstituted pyrazoles | Silica gel (300-400 mesh) | Petroleum Ether/Ethyl Acetate (10:1) | 64-93%[2] |
| 3-amino pyrazole intermediates | Silica gel | Ethyl Acetate/Hexane | 55-67%[5] |
| N-Substituted pyrazoles | Silica gel | Hexane/Ethyl Acetate (gradient) | 30-55%[12] |
| Substituted pyrazoles | Silica gel (40-60 μm) | Hexane/Ethyl Acetate (gradient) | 60-75%[3] |
| Phenyl-substituted pyrazole | Silica gel | Ethyl Acetate/Heptane (0-10%) | 84%[7] |
| 1,3,5-trisubstituted pyrazoles | Silica gel | Hexane/Ethyl Acetate | Not specified[13] |
| 4-pyrazolyl-2,2-diphenyl butanamide | Silica gel | Dichloromethane/Methanol (24:1) | 54%[6] |
Visual Workflow
Caption: Troubleshooting workflow for pyrazole purification.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN103275007A - Pyrazole derivatives and preparation method thereof - Google Patents [patents.google.com]
- 7. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. greenpharmacy.info [greenpharmacy.info]
Technical Support Center: Phenylhydrazine Condensation Reactions
Welcome to the technical support center for phenylhydrazine condensation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up of phenylhydrazine condensation reactions, such as the widely used Fischer indole synthesis.
Q1: My reaction yield is significantly lower upon scale-up. What are the common causes?
A: Low yields on a larger scale can stem from several factors:
-
Inefficient Heat Transfer: Phenylhydrazine condensations, particularly the cyclization step in the Fischer indole synthesis, can be exothermic. Inadequate heat dissipation in larger reactors can lead to localized overheating, promoting the formation of degradation products and tar.
-
Poor Mixing: As the reaction volume increases, achieving homogeneous mixing of reactants, reagents, and catalysts becomes more challenging. This can result in incomplete reactions and the formation of side products.
-
N-N Bond Cleavage: A common failure pathway, especially in Fischer indolizations, is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate. This leads to the formation of byproducts such as aniline and ketones/aldehydes, instead of the desired indole.[1][2]
-
Substituent Effects: Electron-donating substituents on the carbonyl compound can destabilize the N-N bond, favoring cleavage over the desired[3][3]-sigmatropic rearrangement.[2]
Q2: I am observing a large amount of dark, tar-like byproduct. How can I prevent this?
A: Tar formation is a frequent issue, often caused by:
-
High Temperatures: Overheating is a primary cause of polymerization and degradation side reactions. Ensure your reactor has adequate cooling capacity and that temperature is monitored closely.
-
Strongly Acidic Conditions: While acid is required for many condensations like the Fischer synthesis, excessively strong acids or high concentrations can accelerate side reactions. Optimization of the acid catalyst and its concentration is crucial.
-
Oxygen Exposure: Phenylhydrazine and its derivatives can be sensitive to air oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended, especially during scale-up.[4]
Q3: The reaction is not going to completion, even with extended reaction times. What should I check?
A: Incomplete conversion can be due to:
-
Purity of Starting Materials: Phenylhydrazine can degrade upon storage, especially if exposed to light and air.[4] Verify the purity of your phenylhydrazine and the corresponding ketone or aldehyde before starting the reaction.
-
Inappropriate Solvent: The solubility of starting materials and intermediates can be a limiting factor. The chosen solvent should be able to dissolve all components at the reaction temperature. In some cases, low solubility of the starting furanone in various solvents prevented the reaction from proceeding.[5]
-
Catalyst Deactivation: The acid catalyst may be neutralized or inhibited by impurities in the starting materials or solvent. Using phenylhydrazine hydrochloride salt directly can sometimes improve yields by ensuring an acidic environment.[5]
Q4: My product is difficult to purify. What strategies can I use for large-scale purification?
A: Purification is a significant scale-up challenge.[6] Consider the following:
-
Crystallization: This is often the most effective and scalable method for purifying solid products. A thorough screen of crystallization solvents is recommended.
-
Extraction: A well-designed aqueous work-up can remove many acidic or basic impurities. For instance, in the treatment of phenylhydrazine hydrochloride production effluent, extraction and re-extraction are key to recycling the toxic material.[7][8]
-
Column Chromatography: While effective at the lab scale, it can be costly and time-consuming for large quantities. It is often a last resort for multi-kilogram batches. If necessary, optimizing the solvent system on a TLC plate is critical before attempting a large-scale column.[6]
Q5: What are the primary safety concerns when scaling up phenylhydrazine reactions?
A: Phenylhydrazine is a hazardous substance, and risks are amplified at larger scales.
-
Toxicity: Phenylhydrazine is toxic if swallowed, inhaled, or absorbed through the skin.[9][10] It can cause skin irritation, allergic reactions, and more severe health effects with prolonged exposure.[9]
-
Corrosivity: It can be corrosive to the skin, eyes, and respiratory system, potentially causing burns and tissue damage.[11]
-
Thermal Runaway: The exothermic nature of the reaction requires careful thermal management to prevent a runaway reaction, especially in large vessels.
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct large-scale operations in a well-ventilated fume hood or a designated, controlled area.
Data Presentation: Reaction Condition Optimization
Optimizing reaction parameters is critical for a successful scale-up. The tables below summarize data from various studies on phenylhydrazine condensation reactions.
Table 1: Effect of Acid Catalyst on Interrupted Fischer Indolization
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield of Desired Product (%) | Byproducts Observed |
| 1 | Acetic Acid (AcOH) | AcOH | 65 | 0 | 3-methylindole, Aniline |
| 2 | Acetic Acid (AcOH) | Toluene | 110 | 0 | 3-methylindole, Aniline |
| 3 | p-TsOH | Toluene | 110 | 0 | 3-methylindole, Aniline |
| 4 | H2SO4 | Toluene | 110 | 0 | 3-methylindole, Aniline |
| 5 | PPA | - | 120 | 0 | 3-methylindole, Aniline |
| 6 | Formic Acid | Formic Acid | 100 | 0 | 3-methylindole, Aniline |
| Data adapted from a study on unsuccessful Fischer indolization attempts, highlighting common failure modes.[2] |
Table 2: Optimization of Phenylhydrazine Condensation with Furanone 1a
| Entry | Phenylhydrazine Reagent | Solvent | Time (h) | Yield of Product 8a (%) |
| 1 | Phenylhydrazine | AcOH | 24 | 37 |
| 3 | Phenylhydrazine | EtOH | 24 | 0 |
| 4 | Phenylhydrazine | Dioxane | 24 | 0 |
| 5 | Phenylhydrazine | Toluene | 24 | 0 |
| 6 | Phenylhydrazine HCl | AcOH | 24 | 55 |
| 8 | Phenylhydrazine HCl | EtOH | 24 | 85 |
| 10 | Phenylhydrazine HCl | EtOH | 8 | 85 |
| 11 | Phenylhydrazine HCl | EtOH | 6 | 74 |
| This table demonstrates the significant impact of both the reagent form (free base vs. hydrochloride salt) and the solvent on reaction yield.[5] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis (Lab Scale)
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Phenylhydrazone Formation:
-
To a solution of the selected ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add phenylhydrazine or phenylhydrazine hydrochloride (1.0-1.2 eq).
-
If using the free base, a catalytic amount of acid (e.g., acetic acid) is often added.
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitor by TLC or LC-MS).
-
The phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Indolization (Cyclization):
-
The isolated phenylhydrazone or the crude reaction mixture is heated in the presence of a catalyst.
-
Common catalysts include Brønsted acids (e.g., H2SO4, polyphosphoric acid (PPA)) or Lewis acids (e.g., ZnCl2).
-
The reaction temperature can range from 80°C to over 200°C depending on the substrate and catalyst.
-
Monitor the reaction for the disappearance of the hydrazone and the formation of the indole product.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is typically poured into ice water or a basic solution (e.g., aqueous NaOH) to neutralize the acid catalyst.
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.
-
The crude indole is purified by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate key workflows, decision-making processes, and reaction pathways relevant to scaling up phenylhydrazine condensation reactions.
Caption: General experimental workflow for a two-stage phenylhydrazine condensation.
Caption: Troubleshooting decision tree for common scale-up issues.
Caption: Competing pathways in the acid-catalyzed Fischer Indole Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Phenylhydrazine (CICADS) [inchem.org]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole and Its Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone of this characterization, providing detailed insights into the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the NMR spectral data for 1-phenyl-3-ethoxy-5-methyl-1H-pyrazole and its closely related structural isomers and analogs, supported by experimental data and detailed protocols.
Comparative NMR Data Analysis
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. Subtle changes in the substitution pattern on the pyrazole ring can lead to significant variations in the observed spectra, allowing for unambiguous structural assignment. Below is a compilation of reported NMR data for 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and other relevant pyrazole derivatives.
Table 1: ¹H NMR Spectral Data of Substituted 1-Phenyl-1H-pyrazoles in CDCl₃
| Compound | Pyrazole-H (δ, ppm) | Phenyl-H (δ, ppm) | Ethoxy-CH₂ (δ, ppm) | Ethoxy-CH₃ (δ, ppm) | Methyl-H (δ, ppm) | Other |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[1] | 5.40 (s, 1H) | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H) | 4.12 (q, 2H) | 1.44 (t, 3H) | 2.42 (s, 3H) | |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[1] | 5.90 (s, 1H) | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H) | - | - | 2.25 (s, 6H) | |
| 3,5-diethyl-1-phenyl-1H-pyrazole[1] | 6.08 (s, 1H) | 7.42 (m, 5H) | 2.68 (m, 4H) | 1.36-1.21 (m, 6H) | - | |
| 3-methyl-1,5-diphenyl-1H-pyrazole[1] | 6.28 (s, 1H) | 7.37-7.19 (m, 10H) | - | - | 2.40 (s, 3H) |
Table 2: ¹³C NMR Spectral Data of Substituted 1-Phenyl-1H-pyrazoles in CDCl₃
| Compound | Pyrazole-C3 (δ, ppm) | Pyrazole-C4 (δ, ppm) | Pyrazole-C5 (δ, ppm) | Phenyl-C (δ, ppm) | Ethoxy-C (δ, ppm) | Methyl-C (δ, ppm) | Other |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[1] | 148.3 | 86.1 | 154.6 | 138.8, 128.6, 125.5, 121.6 | 67.5, 14.6 | 14.5 | |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[1] | 148.1 | 106.4 | 139.4 | 138.4, 128.3, 126.4, 124.0 | - | 12.9, 11.8 | |
| 3,5-diethyl-1-phenyl-1H-pyrazole[1] | 154.7 | 103.2 | 145.8 | 140.2, 129.2, 127.3, 125.2 | 21.7, 19.6 | - | 14.2, 13.15 |
| 3-methyl-1,5-diphenyl-1H-pyrazole[1] | 148.7 | 107.5 | 142.9 | 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 | - | 13.2 |
Analysis and Predicted Spectrum for this compound:
By comparing the data for 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole with its 3,5-dimethyl and 3,5-diethyl analogs, we can deduce the expected spectral characteristics of the target molecule, this compound.
-
¹H NMR: The singlet for the pyrazole proton (H4) in the 3-ethoxy isomer is expected to be in a similar region to the 5-ethoxy isomer, likely between 5.4 and 6.1 ppm. The chemical shift of the methyl group at C5 would likely be deshielded compared to a methyl at C3 due to the influence of the adjacent phenyl ring. The ethoxy group signals (a quartet for -OCH₂- and a triplet for -CH₃) would be present, with the quartet likely appearing around 4.0-4.3 ppm. The phenyl protons will exhibit multiplets in the aromatic region (7.2-7.7 ppm).
-
¹³C NMR: The carbon signals of the pyrazole ring are diagnostic. For this compound, the C3 carbon, being attached to the electron-donating ethoxy group, would likely be shifted downfield (to a higher ppm value) compared to the C5 carbon bearing the methyl group. We can anticipate the C3 signal to be in the range of 150-155 ppm and the C5 signal to be around 140-145 ppm. The C4 signal is expected to be significantly upfield, likely in the 85-95 ppm range, due to the shielding effect of the adjacent substituents.
Experimental Protocols
The following is a general experimental protocol for the acquisition of NMR spectra of pyrazole derivatives.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
The synthesized pyrazole compound
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard single-pulse experiments.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum and reference it to the solvent signal or TMS.
-
Structural Relationship and Key NMR Correlations
The following diagram illustrates the general structure of a 1-phenyl-3,5-substituted pyrazole and highlights the key atoms for NMR analysis.
Caption: General structure and key NMR correlations for a 1-phenyl-3,5-substituted pyrazole.
This guide provides a foundational understanding of the NMR spectral features of substituted phenylpyrazoles. By comparing the known spectra of related compounds, researchers can effectively predict and interpret the NMR data for novel derivatives in this important class of heterocyclic compounds.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole, contextualized with the fragmentation behavior of analogous pyrazole derivatives.
The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents.[1] Consequently, the ability to unequivocally identify and characterize substituted pyrazoles is crucial. Electron ionization mass spectrometry is a powerful tool for this purpose, as the fragmentation patterns observed can be highly informative of the substitution pattern on the pyrazole ring.[2][3][4][5][6]
Proposed Fragmentation Pathway of this compound
Based on established fragmentation patterns of substituted pyrazoles, a primary fragmentation pathway for this compound under electron ionization is proposed. The process is initiated by the ionization of the molecule, followed by a series of characteristic bond cleavages.
A key feature in the mass spectra of many pyrazole derivatives is the cleavage of the N-N bond, often accompanied by the loss of small, stable molecules like hydrogen cyanide (HCN) and nitrogen gas (N₂).[3][5][6] The substituents on the pyrazole ring play a significant role in directing the fragmentation pathways.[2][5][6] For instance, in phenyl-substituted pyrazoles, the phenyl group can influence charge localization and subsequent fragmentation.[2][6]
The fragmentation of this compound is anticipated to involve initial cleavages around the ethoxy and methyl substituents, as well as characteristic fissions of the pyrazole ring itself.
Figure 1. Proposed fragmentation pathway of this compound.
Comparative Fragmentation Analysis
To provide a clearer understanding of the influence of substituents on the fragmentation of the pyrazole core, the expected fragmentation of this compound is compared with that of other known pyrazole derivatives.
| Compound | Key Fragments (m/z) | Characteristic Losses | Reference |
| This compound | 216 (M⁺˙), 188, 171, 201, 105, 91, 77 | C₂H₄, C₂H₅O•, CH₃•, N₂ | Proposed |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 173 (M⁺˙), 172, 158, 117, 91, 77 | H•, CH₃•, HCN, N₂ | [7] |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 288 (M⁺˙), 219, 192, 117, 91, 77 | CF₃•, HCN, N₂ | [7] |
| 3-methyl-5-phenyl-1H-pyrazole | 158 (M⁺˙), 157, 130, 115, 103, 77 | H•, HCN, N₂ | [8] |
This comparison highlights how the nature of the substituents at the 1, 3, and 5 positions of the pyrazole ring dictates the primary fragmentation routes. The presence of the ethoxy group in the target molecule introduces unique fragmentation channels, such as the loss of an ethylene molecule via a McLafferty-type rearrangement or the loss of an ethoxy radical.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for the analysis of this compound and similar compounds using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Figure 2. General workflow for GC-EI-MS analysis.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Ionization Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (ToF), or Ion Trap.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
MS Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. By comparing its anticipated fragmentation with that of related structures, researchers can more confidently identify and characterize this and other novel pyrazole derivatives. The provided experimental protocol offers a starting point for developing robust analytical methods for these important heterocyclic compounds.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and selective synthesis of substituted pyrazoles is therefore a critical aspect of the drug discovery and development process. This guide provides an objective comparison of three prominent methods for synthesizing substituted pyrazoles: the classic Knorr Pyrazole Synthesis, a modern One-Pot Synthesis, and an eco-friendly Microwave-Assisted Synthesis. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided for reproducibility.
Comparative Performance of Synthesis Methods
The choice of synthetic route to a desired substituted pyrazole is often a trade-off between reaction time, yield, and procedural complexity. The following table summarizes the quantitative data for the synthesis of representative substituted pyrazoles using the three different methods.
| Synthesis Method | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | Acetylacetone, Hydrazine Sulfate | 3,5-Dimethylpyrazole | 15°C, 1.5 hours | 77-81 | [1] |
| One-Pot Synthesis | Acetophenone, Benzaldehyde Hydrazone, I₂, DMSO | 3,5-Diphenylpyrazole | Reflux (Ethanol), 5 hours | 85 | [2] |
| Microwave-Assisted Synthesis | Phenyl-1H-pyrazole-4-carbaldehydes | Phenyl-1H-pyrazoles | 60°C, 5 minutes, 50W | 91-98 | [3] |
Logical Workflow of Pyrazole Synthesis
The following diagram illustrates the conceptual flow of the three compared synthesis methods, from the selection of starting materials to the formation of the final pyrazole product.
Caption: Comparative workflow of Knorr, One-Pot, and Microwave-Assisted Pyrazole Syntheses.
Experimental Protocols
Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole[1]
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue of 3,5-dimethylpyrazole is dried under reduced pressure.
-
The product can be recrystallized from approximately 250 ml of 90–100° petroleum ether.
One-Pot Synthesis of 3,5-Diphenylpyrazole[2]
Materials:
-
Acetophenone
-
Benzal hydrazone
-
Iodine
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Reflux a mixture of acetophenone (1.0 equiv), benzal hydrazone (2.0 equiv), and iodine (1.0 equiv) in ethanol.
-
After 1.5 hours, the reaction to yield 3,5-diphenylpyrazole is optimized with the addition of catalytic amounts of acid and a modest excess of DMSO. A yield of 85% is achieved after 5 hours of reflux.[2]
-
Upon completion of the reaction, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with water (1 x 20 mL) and dry over anhydrous magnesium sulfate.
-
Concentrate the solution by rotary evaporation and purify the crude product by column chromatography or crystallization.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[3]
Materials:
-
Substituted 1-phenyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes
-
Appropriate reagents for the specific desired substitution
Procedure:
-
The synthesis is performed using microwave-assisted organic synthesis (MAOS).
-
At a temperature of 60°C, a reaction time of 5 minutes, and a power of 50 W, the synthesis of phenyl-1H-pyrazoles (3a-m) results in yields ranging from 91% to 98%.[3] This is a significant improvement over conventional heating which provides yields of 72-90% in 2 hours at 75°C.[3]
-
The specific reagents and purification methods will vary depending on the desired substituents on the pyrazole ring. The pure products are typically characterized by IR, MS, and NMR spectroscopy.[3]
References
A Researcher's Guide to Cross-Referencing 1H NMR Data for Pyrazole Compounds
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel pyrazole-containing compounds is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a centralized resource for cross-referencing 1H NMR data of pyrazole derivatives, complete with a standardized experimental protocol and visual aids to streamline the process of data interpretation.
Comparative 1H NMR Chemical Shift Data for Pyrazole Derivatives
The following table summarizes the 1H NMR chemical shift data for pyrazole and a selection of its derivatives. The data has been compiled from various scientific sources and is presented to facilitate the comparison of chemical shifts for protons at different positions on the pyrazole ring. The numbering of the pyrazole ring starts from the nitrogen atom bearing a hydrogen or a substituent.
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| Pyrazole | - | 7.66 (d) | 6.37 (t) | 7.66 (d) | NH proton signal may be broad or absent due to exchange.[1][2] |
| 3,5-Dimethylpyrazole | CDCl3 | - | - | - | CH3 at C3 and C5: ~2.2 ppm, H4: ~5.8 ppm |
| 1-Phenyl-3,5-dimethylpyrazole | CDCl3 | - | 5.91 (s) | - | Phenyl-H: 7.2-7.5 (m), CH3 at C3 & C5: 2.2-2.3 (s) |
| 1-(4-Bromophenyl)-3,5-dimethylpyrazole | CDCl3 | - | 5.91 (s) | - | Phenyl-H: 7.36 (d), 7.52 (d), CH3 at C3 & C5: 2.26-2.28 (s) |
| 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole | CDCl3 | - | 5.90 (s) | - | Phenyl-H: 6.90 (d), 7.27 (d), OCH3: 3.8 (s), CH3 at C3 & C5: 2.23-2.26 (s) |
| 1-(4-tert-Butylphenyl)-3,5-dimethylpyrazole | CDCl3 | - | 5.91 (s) | - | Phenyl-H: 7.32 (d), 7.42 (d), t-Butyl: 1.34 (s), CH3 at C3 & C5: 2.20-2.34 (s)[3] |
| 1-Benzyl-3-nitro-1H-pyrazole | CDCl3 | - | 6.90 (d) | - | H-5: 7.41 (d), Benzyl CH2: 5.37 (s), Phenyl-H: 7.28-7.41 (m)[4] |
| 3-Nitro-1-propyl-1H-pyrazole | CDCl3 | - | 7.05 (d) | - | H-5: 7.50 (d), N-CH2: 4.56 (t), CH2: 1.93-1.98 (m), CH3: 0.95 (t)[4] |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | CDCl3 | - | 6.99 (s) | - | Phenyl-H: 7.31-7.43 (m), 7.71 (dd), OCH2CH3: 4.20 (q), 1.22 (t)[5] |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | CDCl3 | - | 6.88 (s) | - | Phenyl-H: 6.89 (d), 7.62 (d), OCH3: 3.81 (s), OCH2CH3: 4.19 (q), 1.21 (t)[5] |
Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, typically tetramethylsilane (TMS). The multiplicity of the signals is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). The actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Standardized Experimental Protocol for 1H NMR Spectroscopy
To ensure reproducibility and accuracy of 1H NMR data, the following standardized protocol is recommended for the analysis of pyrazole compounds.
1. Sample Preparation:
-
Amount of Substance: For a standard 1H NMR spectrum, weigh 5-25 mg of the pyrazole compound.[6][7] For 13C NMR, a larger quantity of 50-100 mg is typically required.[6]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[8] Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can influence the chemical shifts, so it is crucial to report it.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[9] If TMS is not compatible with the sample, other certified standards can be used.
-
NMR Tube: Use a clean, standard 5 mm NMR tube. Ensure the tube is not scratched or damaged.
-
Filtration: To remove any particulate matter, it is good practice to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]
2. NMR Data Acquisition:
-
Spectrometer: The data should be acquired on a calibrated NMR spectrometer. The field strength of the instrument (e.g., 300, 400, 500 MHz) should be reported.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[10]
-
Acquisition Parameters: Standard acquisition parameters for a 1H NMR spectrum include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to encompass all proton signals, and a relaxation delay to allow for full magnetization recovery between scans.
-
Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Visualization of Key Concepts
To further aid in the understanding and application of 1H NMR data for pyrazole compounds, the following diagrams have been generated.
Caption: Workflow for 1H NMR Data Analysis of Pyrazole Compounds.
Caption: Magnetic Environment of Protons in the Pyrazole Ring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. rsc.org [rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
A definitive structural analysis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is crucial for its application in pharmaceutical research and development. While spectroscopic methods provide valuable insights, single-crystal X-ray crystallography remains the gold standard for unequivocal structure validation. This guide provides a comparative analysis of X-ray crystallography and spectroscopic techniques for the structural elucidation of this pyrazole derivative, supported by experimental data and protocols.
The correct identification and structural confirmation of novel chemical entities are paramount in the field of drug discovery. The isomeric possibilities inherent in substituted heterocyclic systems like pyrazoles necessitate the use of robust analytical techniques. This guide contrasts the definitive three-dimensional structural information provided by X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques
The structural characterization of this compound (CAS No. 1016-41-7) relies on a combination of analytical methods. While NMR and MS provide essential information regarding the connectivity and molecular weight, X-ray crystallography offers an unambiguous determination of the molecular geometry and packing in the solid state.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides an absolute and unambiguous structural determination. | Requires a single, high-quality crystal; the solid-state conformation may differ from the solution or gas phase. |
| ¹H and ¹³C NMR Spectroscopy | Information about the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry. | Non-destructive, provides information about the molecule in solution, and allows for the study of dynamic processes. | Can be complex to interpret for complex molecules; may not distinguish between certain isomers without advanced techniques. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, requires a very small amount of sample. | Does not provide direct information about the 3D structure or connectivity. |
Experimental Data
The following tables summarize the key experimental data for this compound obtained from spectroscopic analyses. As a direct crystallographic study for this specific compound is not publicly available, representative crystallographic data from a closely related pyrazole derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is presented for comparative purposes.[1]
Spectroscopic Data for this compound
| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (ESI) |
| 7.68 (d, 2H) | 154.6 | m/z = 203 [M+H]⁺ |
| 7.35 (t, 2H) | 148.3 | |
| 7.17 (t, 1H) | 138.8 | |
| 5.40 (s, 1H) | 128.6 | |
| 4.12 (q, 2H) | 125.5 | |
| 2.42 (s, 3H) | 121.6 | |
| 1.44 (t, 3H) | 86.1 | |
| 67.5 | ||
| 14.6 | ||
| 14.5 |
Data obtained from a study by Ranu et al.[2]
Representative X-ray Crystallographic Data for a Substituted Pyrazole Derivative
| Parameter | Value |
| Compound | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, β = 105.838(3)° |
| Volume | 1018.5(3) ų |
Data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]
Experimental Workflows and Protocols
The following diagrams and protocols outline the typical experimental procedures for the synthesis and structural analysis of a substituted pyrazole.
Figure 1. A generalized workflow for the synthesis and subsequent structural validation of pyrazole derivatives.
Experimental Protocols
Synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole: [2] A mixture of a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) is taken in ethanol (10 mL). A catalytic amount of a suitable catalyst can be added, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography over silica gel to yield the desired pyrazole derivative.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 200 MHz and 50 MHz, respectively) in a suitable deuterated solvent, such as CDCl₃, using tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source.
X-ray Crystallography (Representative Protocol): [1] Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent, such as ethanol. A crystal of appropriate dimensions is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 130 K) using MoKα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.
References
A Comparative Guide to Catalysts for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of various catalysts employed in pyrazole synthesis, offering a comprehensive overview of their performance, supported by experimental data. We delve into homogeneous, heterogeneous, and nanocatalyst systems, evaluating their efficacy based on reaction yields, times, and conditions. Detailed experimental protocols for key catalysts are also provided to facilitate practical application.
Performance Comparison of Catalysts for Pyrazole Synthesis
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of pyrazole synthesis. Below is a comparative summary of commonly employed catalysts, with quantitative data derived from representative literature.
| Catalyst Type | Catalyst | Reaction | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Heterogeneous | Nano-ZnO | Condensation | Phenylhydrazine, Ethyl Acetoacetate | Water | 40 | 30 min | 95 | [1][2] |
| Amberlyst-70 | Condensation | Phenylhydrazine, Acetylacetone | Water | 30 | 15 min | 94 | [3][4] | |
| Homogeneous | Molecular Iodine | Multi-component | Sulfonyl Hydrazides, 1,3-Diketones, Sodium Sulfinates | Acetonitrile | Reflux | 48 h | up to 96 | |
| Sc(OTf)₃ | Condensation | Hydrazines, 1,3-Diketones | Solvent-free | RT | 10-30 min | up to 98 | [5] | |
| Cu(OTf)₂ | Oxidative Cyclization | Alkenyl Hydrazones | Toluene | 80 | 2 h | 58 | [6] | |
| Ru₃(CO)₁₂/Xantphos | Dehydrogenative Coupling | 1,3-Diols, Hydrazines | Toluene | 110 | 24 h | 84 | [7] | |
| Nanocatalyst | CuO Nanoparticles | Multi-component | Ethyl Acetoacetate, Malononitrile, Aldehyde, Hydrazine Hydrate | Water | Reflux | 10-25 min | up to 96 | [8] |
| Palladium Nanoparticles | Knoevenagel/Michael | Dimedone, Benzaldehyde, Malononitrile | Water | 80 | 1 h | 94 |
Experimental Protocols
Detailed methodologies for pyrazole synthesis using selected catalysts are provided below.
Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol describes an environmentally friendly synthesis of pyrazole derivatives in an aqueous medium.[1][2]
Materials:
-
Aromatic acetophenone (2.0 mmol)
-
Aromatic benzaldehyde (2.0 mmol)
-
Potassium hydroxide solution (18%, 3 mL)
-
Phenyl hydrazine (6.0 mmol)
-
Water (15 mL)
-
ZnO nanoparticles (catalyst)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic acetophenone (2.0 mmol), aromatic benzaldehyde (2.0 mmol), potassium hydroxide solution (18%, 3 mL), and phenyl hydrazine (6.0 mmol) in water (15 mL).
-
Add the ZnO nanoparticles to the reaction mixture.
-
Stir the reaction mixture at 40°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Purify the product by recrystallization from methanol.
Protocol 2: Amberlyst-70 Catalyzed Synthesis of Pyrazoles in Aqueous Medium
This method outlines a simple and rapid synthesis of pyrazoles at room temperature using a recyclable heterogeneous catalyst.[3][4]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine or hydrazide (1.1 mmol)
-
Amberlyst-70 (0.050 g)
-
Water (15 mL)
-
Ether (for washing)
Procedure:
-
Suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine/hydrazide (1.1 mmol), and Amberlyst-70 (0.050 g) in water (15 mL) in a reaction vessel.
-
Stir the reaction mixture at 30°C for 5–30 minutes.
-
Monitor the reaction's completion by TLC.
-
Upon completion, separate the catalyst by filtration.
-
Wash the recovered catalyst with ether and dry at 60°C for 4 hours for reuse.
-
Isolate the product by simple filtration or extraction.
-
Recrystallize the solid product to obtain the pure compound.
Protocol 3: Molecular Iodine-Catalyzed One-Pot Multicomponent Synthesis of 5-Amino-4-(arylselanyl)-1H-pyrazoles
This protocol details a one-pot synthesis of functionalized pyrazoles using molecular iodine as a catalyst.
Materials:
-
Benzoylacetonitrile (0.5 mmol)
-
Arylhydrazine (0.5 mmol)
-
Diaryl diselenide (0.5 mmol)
-
Molecular iodine (50 mol %)
-
Acetonitrile (3 mL)
Procedure:
-
In a suitable reaction vessel, dissolve benzoylacetonitrile (0.5 mmol), arylhydrazine (0.5 mmol), and diaryl diselenide (0.5 mmol) in acetonitrile (3 mL).
-
Add molecular iodine (50 mol %) to the mixture.
-
Stir the mixture at reflux temperature.
-
Monitor the consumption of starting materials by TLC.
-
After 48 hours, or upon completion, isolate the product using appropriate purification techniques.
Visualizing the Process: Workflows and Decision Making
To further aid in the practical application of these catalytic methods, the following diagrams illustrate a typical experimental workflow and a decision-making process for catalyst selection.
Concluding Remarks
The synthesis of pyrazoles is a well-established field with a continuous drive towards more efficient, selective, and sustainable methodologies. The choice of catalyst is a critical parameter in achieving these goals. Heterogeneous catalysts like nano-ZnO and Amberlyst-70 offer significant advantages in terms of recyclability and environmentally benign reaction media.[1][2][3][4] Homogeneous catalysts, including various Lewis acids and transition metal complexes, often provide high yields and regioselectivity, though they may necessitate more stringent reaction conditions and complex purification procedures. Nanocatalysts are emerging as a highly promising class, often bridging the gap between homogeneous and heterogeneous systems by offering high activity and the potential for easy recovery.
This guide serves as a starting point for researchers to navigate the diverse landscape of catalysts for pyrazole synthesis. The provided data and protocols, in conjunction with the workflow and decision-making diagrams, are intended to empower scientists and drug development professionals to make informed choices for their specific synthetic needs, ultimately accelerating the discovery and development of novel pyrazole-based therapeutics.
References
A Comparative Guide to the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities. The precise control of substituent placement on the pyrazole ring is crucial, as different regioisomers can possess vastly different pharmacological profiles. This guide provides a comparative analysis of common synthetic routes to 1,5-disubstituted pyrazoles, focusing on the persistent challenge of regioselectivity. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in selecting and optimizing their synthetic strategies.
Introduction to Pyrazole Regioisomers
The synthesis of pyrazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers. In the context of 1,5-disubstituted pyrazoles, the primary challenge lies in controlling the cyclization to favor the desired isomer over the corresponding 1,3-disubstituted product. The Knorr pyrazole synthesis, a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently results in a mixture of these regioisomers[1]. The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions such as pH and solvent[1].
This guide will compare the traditional Knorr synthesis with alternative methods like 1,3-dipolar cycloadditions and multicomponent reactions, providing data-driven insights into achieving high regioselectivity for the desired 1,5-disubstituted pyrazole.
Comparison of Synthetic Methodologies
The following sections detail the most prevalent methods for the synthesis of substituted pyrazoles, with a focus on controlling the regioselectivity to obtain the 1,5-disubstituted isomer.
The Knorr Pyrazole Synthesis: Condensation of 1,3-Diketones and Hydrazines
This is the most traditional and straightforward approach to pyrazole synthesis[1][2]. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two possible regioisomers.
Reaction Mechanism and Regioselectivity:
The regioselectivity of the Knorr synthesis is dictated by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-diketone. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon. The reaction conditions, such as the acidity of the medium, can significantly influence the regiochemical outcome by altering the reactivity of both the hydrazine and the diketone[1][3]. For instance, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free hydrazine may lead to the 1,5-regioisomer[4].
Experimental Data:
| 1,3-Diketone | Hydrazine | Catalyst/Solvent | Regioisomeric Ratio (1,5- : 1,3-) | Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Mixture | Good | [1] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Acetic Acid | Predominantly 1,5-isomer | 85 | [4] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Highly selective for 1,5-isomer | 92 | [4] |
| 1-Aryl-3-alkyl-1,3-diketones | Arylhydrazines | SmCl₃ | Regioselective | Good | [1][5] |
Detailed Experimental Protocol (General Procedure):
A solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is treated with the substituted hydrazine or its salt (1.0-1.2 eq.). The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the regioisomers.
1,3-Dipolar Cycloaddition Reactions
This method offers an alternative and often more regioselective route to polysubstituted pyrazoles. It typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent[6].
Reaction Mechanism and Regioselectivity:
The regioselectivity of the [3+2] cycloaddition is governed by the frontier molecular orbitals (HOMO-LUMO) of the nitrile imine and the dipolarophile. The reaction is often highly regioselective, yielding a single pyrazole isomer. The use of specific dipolarophiles, such as α-bromocinnamaldehyde as an alkyne surrogate, has been shown to proceed with complete regiochemical integrity[6].
Experimental Data:
| 1,3-Dipole (from Hydrazonyl Chloride) | Dipolarophile | Base/Solvent | Regioisomer | Yield (%) | Reference |
| N-phenyl-C-phenylnitrilimine | α-Bromocinnamaldehyde | Triethylamine/Chloroform | 1,3,4,5-tetrasubstituted | 85 | [6] |
| Various Nitrile Imines | Trisubstituted bromoalkene | Triethylamine/Dichloromethane | 1,3,4,5-tetrasubstituted | Good | [6] |
| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted | Good | [7] |
Detailed Experimental Protocol (General Procedure for Nitrile Imine Cycloaddition):
To a solution of the hydrazonyl chloride (1.0 eq.) and the alkyne or alkyne equivalent (1.0 eq.) in a dry solvent such as chloroform or dichloromethane, triethylamine (1.1 eq.) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is then evaporated, and the crude product is purified by column chromatography to afford the desired pyrazole[6].
Multicomponent Reactions (MCRs)
MCRs provide an efficient and atom-economical approach to construct complex molecules like polysubstituted pyrazoles in a single step from three or more starting materials.
Reaction Mechanism and Regioselectivity:
The regioselectivity in MCRs is often controlled by the specific reaction pathway and the nature of the intermediates formed. For instance, a three-component reaction of an enaminone, an aldehyde, and a hydrazine can lead to highly substituted pyrazoles with good regiocontrol[8].
Experimental Data:
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Yield (%) | Reference |
| Enaminone | Benzaldehyde | Hydrazine hydrochloride | Ammonium acetate/Water | Aryl(3-phenyl-1H-pyrazol-4-yl)methanone | Good | [8] |
| Aldehydes | β-Ketoesters | Hydrazines | Lewis Acid | 5-Hydroxypyrazolines (precursors to pyrazoles) | Good | [1] |
| Thiazolidinedione chalcones | Benzaldehydes | N-tosyl hydrazine | Cs₂CO₃/DMF | 3,4,5-Trisubstituted pyrazoles | Moderate to Good |
Detailed Experimental Protocol (General Procedure for a Three-Component Reaction):
A mixture of the enaminone (1.0 eq.), the aldehyde (1.0 eq.), hydrazine hydrochloride (1.0 eq.), and a catalytic amount of ammonium acetate in water is heated under reflux for a specified time. After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized or purified by column chromatography to yield the pure pyrazole derivative[8].
Analysis of Regioisomers
The unambiguous determination of the substitution pattern in pyrazoles is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is the most powerful tool for this purpose.
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents can provide initial clues about the isomeric structure.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are also indicative of the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments help in assigning the proton and carbon signals and establishing connectivity within the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is a crucial technique for differentiating between regioisomers. NOESY detects through-space interactions between protons. For a 1,5-disubstituted pyrazole, a NOE correlation would be expected between the substituent at the N1 position and the substituent at the C5 position, which is absent in the 1,3-isomer[3]. For example, an interaction between N-methyl protons and a phenyl group at C5 would confirm the 1,5-substitution pattern[3].
Detailed Protocol for NOESY Analysis:
A solution of the purified pyrazole sample is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A 2D ¹H-¹H NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time should be optimized to observe the desired NOE correlations. The presence of cross-peaks between protons of the N1-substituent and the C5-substituent provides definitive evidence for the 1,5-regioisomeric structure[3].
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanistic pathways and experimental workflows.
Knorr Pyrazole Synthesis Pathway:
Caption: Reaction pathway for the Knorr synthesis of pyrazoles.
Experimental Workflow for Synthesis and Analysis:
Caption: General experimental workflow for pyrazole synthesis and analysis.
Conclusion
The regioselective synthesis of 1,5-disubstituted pyrazoles remains a topic of significant interest in organic and medicinal chemistry. While the classical Knorr synthesis is a valuable tool, its often-moderate regioselectivity necessitates careful optimization of reaction conditions. Modern methods, including 1,3-dipolar cycloadditions and multicomponent reactions, offer powerful alternatives that can provide higher regioselectivity and efficiency. The choice of synthetic strategy will ultimately depend on the specific substituents required in the target molecule and the availability of starting materials. For all approaches, rigorous structural characterization, with 2D NMR techniques such as NOESY being indispensable, is paramount to unambiguously confirm the desired 1,5-disubstituted regiochemistry. This guide provides a foundational framework to assist researchers in navigating the synthesis and analysis of this important class of heterocyclic compounds.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile nature and presence in numerous FDA-approved drugs.[1][2][3] Its unique chemical properties allow for diverse interactions with biological targets, making it a highly valuable framework in the design of small molecule inhibitors.[1] Pyrazole-based compounds have demonstrated significant therapeutic potential across various diseases, particularly in oncology and inflammatory conditions, primarily by targeting protein kinases.[2][4]
This guide provides an objective comparison of the efficacy of prominent pyrazole-based inhibitors, focusing on their performance against key signaling pathways implicated in disease: the JAK/STAT, CDK, and MAPK/ERK pathways. The data presented is compiled from recent preclinical and clinical studies to aid researchers in navigating the landscape of these potent therapeutic agents.
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole-based inhibitors have been successfully developed to modulate several critical signaling cascades. Understanding these pathways is crucial for appreciating the mechanism of action and therapeutic rationale for these compounds.
1. The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell growth, and hematopoiesis.[5] Dysregulation of the JAK/STAT pathway is linked to various cancers and inflammatory diseases.[5][6] Pyrazole-based inhibitors, such as Ruxolitinib and Golidocitinib, are designed to block the ATP-binding site of JAKs, thereby preventing the downstream phosphorylation and activation of STAT proteins, which halts the aberrant gene transcription driving disease progression.[1][5]
2. The Cyclin-Dependent Kinase (CDK) Pathway
The cell cycle is a tightly regulated process governed by cyclin-dependent kinases (CDKs) and their cyclin partners.[7] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Pyrazole scaffolds have been instrumental in developing inhibitors that target specific CDKs, such as CDK2, CDK4, and CDK6.[7][8] These inhibitors function by competing with ATP, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[8][9] This action halts the cell cycle, typically at the G1/S or G2/M checkpoints, and can induce apoptosis in cancer cells.[8][9]
3. The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that converts extracellular signals into cellular responses like proliferation and survival.[1] Mutations in this pathway are common in many cancers. Pyrazole-based inhibitors, such as Ravoxertinib and Pexmetinib, have been developed to target key kinases in this pathway, including ERK and p38 MAPK.[1] By inhibiting these kinases, the signaling cascade is interrupted, leading to reduced tumor cell proliferation and survival.[1][10]
Comparative Efficacy of Pyrazole-Based Inhibitors
The following tables summarize the in vitro potency of various pyrazole-based inhibitors against their respective targets. IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity, while Ki and GI50/EC50 values represent the inhibition constant and 50% growth inhibition in cellular assays, respectively. Lower values indicate higher potency.
Table 1: Efficacy of Pyrazole-Based JAK Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Model | Reference |
| Compound 3f | JAK1, JAK2, JAK3 | IC50: 3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3) | PC-3, HEL, K562, MCF-7, MOLT4 | [5] |
| Compound 11b | JAKs | IC50: 0.35 µM (HEL), 0.37 µM (K562) | HEL, K562 | [5] |
| Golidocitinib | JAK1 | Not specified | T-cell lymphoma | [1] |
| Gandotinib | JAK2 | Not specified | Not specified | [1] |
| Baricitinib | JAK1, JAK2 | Not specified | FDA Approved | [1] |
| Ruxolitinib | JAK1, JAK2 | Not specified | FDA Approved | [5] |
Table 2: Efficacy of Pyrazole-Based CDK Inhibitors
| Inhibitor | Target(s) | IC50 / Ki / EC50 | Cell Line / Model | Reference |
| Compound 15 | CDK2 | Ki: 0.005 µM | 13 cancer cell lines (e.g., A2780) | [9] |
| AZD5438 | CDK2 | IC50: 6 nM | Not specified | [11] |
| AT7519 | CDK1,2,4,6,9 | IC50: 10-210 nM | Not specified | [11] |
| CAN508 | CDK2 | IC50: 0.35 µM | Not specified | [11] |
| Compound 43d | CDK16 | EC50: 33 nM | Not specified | [8] |
| Dinaciclib | Pan-CDK | Not specified | In clinical trials | [8] |
| Compound 22 | CDKs | IC50: 0.192 - 0.924 µM | Pancreatic ductal adenocarcinoma cell lines | [12] |
Table 3: Efficacy of Pyrazole-Based MAPK Pathway Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Model | Reference |
| Ravoxertinib | ERK1, ERK2 | IC50: 6.1 nM (ERK1), 3.1 nM (ERK2) | Not specified | [1] |
| Pexmetinib | p38 MAPK, Tie-2 | Nanomolar range | Myeloma, renal cell cancer models | [1] |
| BIRB 796 | p38 MAPK | Not specified | Clinical candidate for inflammation | [13] |
| Compound 7 | p38α MAPK | IC50: 135 nM | HeLa | [14] |
Table 4: Efficacy of Pyrazole-Based Inhibitors Against Other Targets
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Model | Reference |
| Afuresertib | Akt1 | Ki: 0.08 nM | Not specified | [2] |
| Compound 2 | Akt1 | IC50: 1.3 nM | HCT116 colon cancer | [2] |
| Celecoxib | COX-2 | IC50: 0.70 µM | Not specified | [15] |
| Compound 44 | COX-2 | IC50: 0.01 µM | Not specified | [15] |
| Compound 11 | COX-2, EGFR, Topo-1 | IC50: 0.043 µM (COX-2), 0.083 µM (EGFR) | HT-29, MCF-7 | [16] |
Experimental Protocols
The data presented in this guide are derived from standardized assays. Below are outlines of common experimental methodologies used to evaluate the efficacy of pyrazole-based inhibitors.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC50).
-
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the pyrazole inhibitor. The amount of phosphorylated substrate is then measured, typically using methods like radiometric assays (³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
General Protocol:
-
Prepare a dilution series of the test inhibitor in a suitable buffer (e.g., DMSO).
-
In a multi-well plate, add the purified kinase enzyme.
-
Add the inhibitor dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the product formation using a detection reagent.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell Proliferation / Viability Assay (GI50 Determination)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the concentration of inhibitor required to inhibit cell growth by 50% (GI50).
-
Principle: Cancer cells are cultured in the presence of various concentrations of the inhibitor. After an incubation period (typically 48-72 hours), cell viability is assessed using metabolic indicators like MTT (reduction to formazan) or CellTiter-Glo® (quantification of ATP).
-
General Protocol:
-
Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrazole inhibitor. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 value.
-
3. Cell Cycle Analysis
This method determines the phase of the cell cycle at which an inhibitor exerts its effect.
-
Objective: To identify if the inhibitor causes cell cycle arrest at a specific checkpoint (e.g., G1/S or G2/M).
-
Principle: Cells are treated with the inhibitor, then fixed and stained with a DNA-binding fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by flow cytometry.
-
General Protocol:
-
Treat cells with the inhibitor at a relevant concentration (e.g., its GI50 value) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content histograms. Compare treated samples to controls to identify arrest.
-
Conclusion and Future Outlook
The pyrazole scaffold remains a highly productive core for the development of potent and selective kinase inhibitors. The data clearly demonstrate that pyrazole-based compounds can achieve high efficacy, with many exhibiting nanomolar to sub-nanomolar potency against critical targets in the JAK/STAT, CDK, and MAPK pathways.[1][5][9] Several pyrazole-containing drugs are already in clinical use, and a robust pipeline of next-generation inhibitors is in various stages of development.[1][8]
Future research will likely focus on enhancing selectivity to minimize off-target effects and overcoming mechanisms of drug resistance. The versatility of the pyrazole ring will continue to be exploited by medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, paving the way for novel therapeutics with improved safety and efficacy profiles for cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijmphs.com [ijmphs.com]
- 15. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of a Pyrazole Derivative: A Comparative Guide
Initial investigations into the chemical identity of "1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole" suggest a likely misidentification in nomenclature. Extensive database searches indicate that the readily available experimental data corresponds to its structural isomer, 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole (CAS RN: 1016-41-7). This compound is a known impurity of the neuroprotective drug Edaravone. This guide provides a comprehensive comparison of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole with its parent compound, Edaravone, to aid researchers, scientists, and drug development professionals in its definitive identification and characterization.
Physicochemical and Spectroscopic Comparison
A detailed comparison of the physicochemical properties and key spectroscopic data of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and Edaravone is presented below. This data is crucial for distinguishing between the two compounds and for quality control in synthesis and drug formulation.
| Property | 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) |
| CAS Number | 1016-41-7 | 89-25-8 |
| Molecular Formula | C₁₂H₁₄N₂O | C₁₀H₁₀N₂O |
| Molecular Weight | 202.26 g/mol | 174.19 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H)[1] | Varies with solvent due to tautomerism. In CDCl₃, the CH-form shows signals around 7.7-7.9 (m, 2H), 7.4-7.5 (m, 2H), 7.2-7.3 (m, 1H), 3.4 (s, 2H), 2.2 (s, 3H). |
| ¹³C NMR (CDCl₃, δ ppm) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[1] | Varies with solvent. In CDCl₃, signals are around 170.9 (C=O), 157.1, 138.1, 129.1, 125.8, 118.6, 43.8, 16.9. |
| Mass Spectrum (ESI-MS) | m/z = 203 [M+H]⁺[1] | m/z = 175 [M+H]⁺ |
Experimental Protocols
The synthesis of these pyrazole derivatives is critical for obtaining pure samples for analytical and biological studies. Below are the detailed methodologies for the synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and its parent compound, Edaravone.
Synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole
A general and efficient procedure for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of a catalyst.[1]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate)
-
Phenylhydrazine
-
Ethanol
-
[Ce(L-Pro)₂]₂(Oxa) catalyst
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a 25 mL round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole.[1]
Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
Edaravone is typically synthesized through the condensation of phenylhydrazine with ethyl acetoacetate.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve phenylhydrazine in ethanol.
-
Slowly add ethyl acetoacetate to the solution.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture to allow for crystallization of the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure Edaravone.
Logical Relationship of Edaravone and Its Impurity
The following diagram illustrates the relationship between the starting materials, the active pharmaceutical ingredient (API) Edaravone, and its ethoxy-substituted impurity.
References
Safety Operating Guide
Proper Disposal of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole was located. The following disposal procedures are based on information from SDSs of structurally similar pyrazole compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For this compound and related pyrazole derivatives, a structured approach to waste management is essential. This guide provides a procedural overview for researchers, scientists, and drug development professionals on the safe and compliant disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: For solid materials, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for "this compound" and its contaminated materials.
-
Segregate this waste from other chemical waste streams to prevent inadvertent reactions. Incompatible materials may include strong oxidizing agents, strong bases, and strong reducing agents.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for waste collection.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for hazardous waste.
-
-
Waste Transfer and Disposal:
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for this compound were found in the reviewed safety data sheets for similar compounds. All quantities of this chemical waste should be treated as hazardous.
| Parameter | Value | Source |
| Disposal Limit | Treat all quantities as hazardous waste. | General practice from related SDSs |
| Environmental Fate | Insoluble in water and not likely to be mobile in the environment due to low water solubility.[1][2] Do not empty into drains.[1] | Based on similar pyrazole compounds |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always adhere to your institution's specific protocols and consult with your EHS department to address any questions or concerns.
References
Essential Safety and Operational Guide for Handling 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole. The following procedures are based on established safety protocols for similar pyrazole derivatives and are intended to ensure the safe handling, use, and disposal of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for any tears or punctures before use. |
| Eye and Face Protection | Safety glasses or goggles | Should meet ANSI Z87.1 standards. A face shield may be required for splash hazards.[1] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, is recommended.[1] Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in an area with poor ventilation or when there is a potential for dust or aerosol generation.[1][2] |
II. Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the empty container in accordance with institutional and local regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste must be disposed of through an approved hazardous waste disposal facility.[3] Do not pour this chemical down the drain.[4]
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][6] Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
